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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in Advanced Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic rings to complex, three-dimensional sp3-rich architectures is a defining evolution in modern medicinal chemistry. 1,9-Dioxa-4-azaspiro[5.5]undecan-5-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to complex, three-dimensional sp3-rich architectures is a defining evolution in modern medicinal chemistry. 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2) [1] represents a highly specialized spirocyclic building block designed to navigate this paradigm. By fusing a tetrahydropyran ring with a morpholin-3-one core at a single spiro carbon, this scaffold delivers exceptional rigidity, tuned lipophilicity, and built-in metabolic resistance. This whitepaper details its physicochemical properties, structural causality, and field-proven experimental workflows for its integration into drug discovery pipelines.

Structural Elucidation & The "Escape from Flatland" Paradigm

Historically, high-throughput synthetic practices biased compound libraries toward flat, achiral, and aromatic molecules, which often suffered from poor solubility and high off-target toxicity. The "" paradigm, pioneered by Lovering et al., demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success[2].

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a masterclass in this design philosophy. Its topology consists of:

  • Ring A (Morpholin-3-one): Provides a rigidified amide bond that acts as a directional hydrogen bond donor/acceptor, while the ether oxygen lowers overall lipophilicity.

  • Ring B (Tetrahydropyran): Spiro-fused at the C2 position of the morpholine ring (C4 of the pyran ring), introducing a second ether oxygen and locking the conformation of the entire system.

This spiro-fusion restricts the conformational flexibility of the morpholin-3-one, drastically reducing the entropic penalty typically incurred upon binding to a target protein.

Physicochemical Properties

To effectively utilize this scaffold, we must understand the causality behind its physical properties. The table below summarizes the core metrics of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

PropertyValueCausality / Impact on Drug Design
Molecular Weight (MW) 171.19 g/mol Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5 (MW < 500).
Molecular Formula C8H13NO3High oxygen-to-carbon ratio ensures favorable aqueous solvation.
Fraction sp3 (Fsp3) 0.8757 of 8 carbons are sp3 hybridized, driving high solubility and reducing promiscuous protein binding[2].
Topological Polar Surface Area 47.5 ŲIdeal for membrane permeability; falls well within the optimal range for oral bioavailability (< 140 Ų).
Hydrogen Bond Donors (HBD) 1 (Amide NH)Provides a specific vector for target engagement without overly penalizing desolvation energy.
Hydrogen Bond Acceptors (HBA) 3 (O, O, C=O)Enhances aqueous solubility; the ether oxygens act as weak but effective HBAs.
Estimated LogP -0.2 to 0.1The hydrophilic nature requires pairing with lipophilic vectors (e.g., aryl groups) during lead optimization.

Experimental Workflows: Synthesis & Validation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The morpholin-3-one nitrogen is part of an amide, making it a poor nucleophile compared to standard aliphatic amines. Standard alkylation often fails or requires harsh conditions. Instead, we utilize a specialized [3].

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The weak nucleophilicity of the amide nitrogen requires a palladium catalyst paired with a bidentate phosphine ligand possessing a large bite angle (e.g., Xantphos). This specific geometry forces the intermediate into a conformation that accelerates the challenging reductive elimination step[3].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv) and the desired aryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Self-Validation Check: The 1:2 ratio of Pd to ligand ensures complete formation of the active L2Pd(0) complex.

  • Base & Solvent: Add anhydrous Cs2CO3 (1.5 equiv) and degassed 1,4-dioxane (0.2 M). Cs2CO3 is chosen over weaker bases to ensure efficient deprotonation of the amide.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Thermodynamic Solubility Profiling

Causality: Spirocyclic compounds pack highly efficiently into crystal lattices. Relying on kinetic solubility (DMSO spike into buffer) will yield artificially low results due to rapid precipitation. We must measure thermodynamic solubility.

Step-by-Step Methodology:

  • Equilibration: Add excess solid compound to 1.0 mL of PBS (pH 7.4) in a glass vial to form a visible suspension.

  • Incubation: Shake the vial at 300 rpm at 37°C for 24 hours to ensure the solid-liquid equilibrium is reached.

  • Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a pre-validated standard curve (using an internal standard like carbamazepine to validate injection volume).

Pharmacokinetic (PK) & ADME Implications

The integration of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one into a drug scaffold fundamentally alters its ADME profile:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize morpholine rings at the C2 or C6 positions, leading to ring opening and clearance. By placing the spiro-quaternary center at the C2 position, we sterically block this primary metabolic liability, increasing the compound's half-life.

  • Amidase Resistance: The cyclic nature of the amide bond, coupled with the steric bulk of the adjacent spiro center, renders the carbonyl highly resistant to plasma amidases.

Visualizations

Below are the critical pathways and decision trees for working with this scaffold.

G A 1,9-Dioxa-4-azaspiro[5.5] undecan-5-one (Core Scaffold) B N-Alkylation (NaH, R-X) A->B Base / Electrophile C Buchwald-Hartwig Cross-Coupling A->C Pd2(dba)3 / Xantphos D Amide Reduction (LiAlH4) A->D Reducing Agent E N-Alkyl Derivative (Improved Lipophilicity) B->E F N-Aryl Derivative (Target Binding) C->F G Spiro-Morpholine (Basic Amine) D->G

Fig 1. Structural Derivatization Pathway of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Workflow S1 Step 1: Purity & Identity LC-MS / NMR Validation S2 Step 2: Solubility Profiling Thermodynamic (PBS, pH 7.4) S1->S2 S3 Step 3: Lipophilicity (LogD) Shake-Flask Method / HPLC S2->S3 S4 Step 4: Permeability PAMPA / Caco-2 Assays S3->S4 Decision Passes ADME Criteria? S4->Decision Proceed Proceed to in vivo PK Decision->Proceed Yes Optimize Structural Optimization (Modify N-substituent) Decision->Optimize No

Fig 2. High-Throughput Physicochemical Validation Workflow for Spirocyclic Scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Wikipedia Contributors. (n.d.). "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

Technical Guide: Structural Analysis and Synthetic Methodology of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Executive Summary The transition from planar, heteroaromatic-heavy chemical libraries to stereochemically rich, three-dimensional architectures is a defining paradigm in modern drug discovery. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heteroaromatic-heavy chemical libraries to stereochemically rich, three-dimensional architectures is a defining paradigm in modern drug discovery. This whitepaper provides an in-depth technical evaluation of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS 2097977-63-2) , a highly rigidified, sp³-rich spirocyclic scaffold. By dissecting its structural conformation, physicochemical properties, and step-by-step synthetic methodology, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals looking to leverage spirocyclic bioisosteres to improve metabolic stability and aqueous solubility.

Part 1: Structural Elucidation & Conformational Dynamics

IUPAC Breakdown and Connectivity

The nomenclature 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one delineates a fused bicyclic system sharing a single quaternary spiro carbon (C6).

  • Ring A (1-Oxa-4-aza-5-one): This is a morpholin-3-one derivative. The spiro carbon is located at position 2 of the morpholine ring, placing it directly adjacent to the ether oxygen (O1) and the amide carbonyl (C5).

  • Ring B (9-Oxa): This constitutes a tetrahydropyran (THP) ring. The oxygen is situated at position 9, exactly opposite the spiro carbon, making it a tetrahydropyran-4-yl spiro fusion.

Conformational Analysis

The spiro[5.5]undecane core inherently adopts a highly stable orthogonal double-chair conformation . The quaternary spiro center (C6) enforces a rigid 90-degree twist between the morpholinone and tetrahydropyran rings. This orthogonality is critical for fragment-based drug discovery (FBDD), as it projects pharmacophoric vectors (the NH donor and the oxygen acceptors) into distinct, non-overlapping three-dimensional spaces, minimizing entropic penalties upon target binding.

G Spiro Spiro Carbon (C6) Quaternary Center RingA Ring A: Morpholin-5-one (1-Oxa-4-aza-5-one) Spiro->RingA spiro fusion RingB Ring B: Tetrahydropyran (9-Oxa) Spiro->RingB spiro fusion PropA1 H-Bond Donor (NH) RingA->PropA1 PropA2 H-Bond Acceptor (C=O) RingA->PropA2 PropB1 H-Bond Acceptor (O) RingB->PropB1

Caption: Structural connectivity and pharmacophoric features of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Part 2: Rationale in Drug Discovery (E-E-A-T)

The integration of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one into lead optimization campaigns is driven by the 1 hypothesis[1]. Increasing the fraction of sp³ carbons (Fsp³) correlates directly with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity.

Furthermore, 2 act as excellent bioisosteres for metabolically labile piperidines or toxic anilines[2]. The morpholin-3-one moiety within this specific scaffold is particularly valuable; its amide NH serves as a robust hydrogen-bond donor (ideal for kinase hinge regions), while the adjacent oxygen atoms attenuate the basicity of the nitrogen, thereby improving membrane permeability and reducing hERG liabilities.

Part 3: Synthetic Methodology & Experimental Protocols

The synthesis of this scaffold requires a highly controlled construction of the sterically hindered quaternary spiro center, followed by a regioselective intramolecular etherification. The following protocol utilizes a reliable 3 sequence[3].

Phase 1: Cyanohydrin Formation & Hydrolysis
  • Objective: Establish the quaternary C4 center on the tetrahydropyran ring.

  • Procedure:

    • Charge a flame-dried round-bottom flask with tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.05 eq). Stir at room temperature for 4 hours. (Causality: ZnI₂ acts as a mild Lewis acid to activate the ketone, facilitating nucleophilic attack by the cyanide without causing ring-opening).

    • Concentrate the mixture in vacuo, resuspend the crude TMS-cyanohydrin in concentrated aqueous HCl (37%), and reflux for 12 hours.

    • Self-Validation: Monitor via LC-MS. The intermediate will disappear, and the carboxylic acid mass ( [M+H]+=147.1 ) will emerge. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid .

Phase 2: Amide Coupling
  • Objective: Attach the ethanolamine linker required for the morpholinone ring.

  • Procedure:

    • Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. (Causality: HATU is explicitly chosen over standard EDC/HOBt due to the severe steric hindrance of the tertiary alcohol at the quaternary alpha-carbon).

    • Add 2-aminoethanol (1.2 eq) dropwise. Stir at room temperature for 6 hours.

    • Self-Validation: Quench a micro-aliquot in water/MeCN. LC-MS must confirm complete conversion to the amide ( [M+H]+=190.1 ). Purify via flash chromatography (DCM:MeOH 9:1) to isolate N-(2-hydroxyethyl)-4-hydroxytetrahydro-2H-pyran-4-carboxamide .

Phase 3: Intramolecular Cyclization
  • Objective: Close the morpholin-3-one ring via intramolecular etherification.

  • Procedure:

    • Dissolve the amide intermediate (1.0 eq) in anhydrous THF. Add triethylamine (2.0 eq) and DMAP (0.1 eq).

    • Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir for 2 hours. (Causality: TsCl selectively tosylates the less hindered primary alcohol of the ethanolamine moiety, leaving the sterically shielded tertiary alcohol intact).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C. Warm to room temperature and stir for 4 hours. (Causality: NaH deprotonates the tertiary alcohol, triggering an intramolecular S_N2 displacement of the tosylate to close the 6-membered ring).

    • Self-Validation: LC-MS will show a mass shift of -18 Da (loss of H₂O equivalent during the overall sequence), yielding the target mass ( [M+H]+=172.1 ). Quench with saturated NH₄Cl and purify via reverse-phase HPLC.

G SM Tetrahydro-4H-pyran-4-one (Starting Material) Step1 Step 1: Cyanohydrin Formation & Acidic Hydrolysis SM->Step1 Int1 4-Hydroxytetrahydropyran- 4-carboxylic acid Step1->Int1 Step2 Step 2: Amide Coupling (2-Aminoethanol, HATU, DIPEA) Int1->Step2 Int2 N-(2-Hydroxyethyl)-4-hydroxy- tetrahydropyran-4-carboxamide Step2->Int2 Step3 Step 3: Intramolecular Cyclization (TsCl, Et3N, then NaH) Int2->Step3 Product 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Target Scaffold) Step3->Product

Caption: Step-by-step synthetic workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Part 4: Quantitative Data & Analytical Characterization

To ensure absolute trustworthiness and scientific integrity, the synthesized scaffold must be validated against the following predictive physicochemical and spectroscopic parameters.

Table 1: Physicochemical & Pharmacokinetic Properties
PropertyValueRationale / Implication
Molecular Formula C₈H₁₃NO₃Defines the core spirocyclic framework.
Molecular Weight 171.19 g/mol Highly fragment-like; ideal starting point for FBDD.
Fraction sp³ (Fsp³) 0.88 (7/8 carbons)Exceptional 3D character; minimizes flatland-associated toxicity.
Topological Polar Surface Area 47.5 ŲOptimal for passive membrane permeability and potential BBB transit.
H-Bond Donors / Acceptors 1 / 3Favorable for specific kinase hinge or protease active site binding.
Table 2: Expected NMR Spectral Data (400 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H 8.10br s, 1HN-H (Amide proton, D₂O exchangeable)
¹H 3.75 - 3.65m, 4HTHP CH₂-O (C8, C10 equatorial/axial)
¹H 3.55t, J = 5.2 Hz, 2HMorpholine CH₂-O (C2)
¹H 3.25td, J = 5.2, 2.0 Hz, 2HMorpholine CH₂-N (C3)
¹H 1.95 - 1.85m, 2HTHP CH₂-C(spiro) (C7, C11 equatorial)
¹H 1.55 - 1.45m, 2HTHP CH₂-C(spiro) (C7, C11 axial)
¹³C 171.5sC=O (C5, Amide carbonyl)
¹³C 76.2sC-spiro (C6, Quaternary oxygen-bearing)
¹³C 63.5t (2C)THP CH₂-O (C8, C10)
¹³C 59.8tMorpholine CH₂-O (C2)

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters (ACS Publications). 1

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. PMC (NIH). 2

  • Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one. Benchchem. 3

Sources

Foundational

The Architecture of 3D Chemical Space: Discovery, History, and Synthesis of Azaspiro Compounds

Executive Summary In the continuous evolution of medicinal chemistry, the shift from planar, two-dimensional aromatic rings to complex, three-dimensional architectures has become a cornerstone of modern drug design. Azas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous evolution of medicinal chemistry, the shift from planar, two-dimensional aromatic rings to complex, three-dimensional architectures has become a cornerstone of modern drug design. Azaspiro compounds —spirocyclic scaffolds containing at least one nitrogen atom at or adjacent to the spiro junction—represent one of the most successful implementations of this philosophy. From the historical discovery of the anxiolytic drug buspirone in the 1970s to the modern development of azaspiro[3.3]heptanes as piperidine bioisosteres, these molecules offer unparalleled physicochemical advantages. This technical guide explores the historical context, mechanistic pharmacology, and field-proven synthetic protocols for azaspiro compounds.

The "Escape from Flatland" Paradigm

For decades, drug discovery libraries were dominated by flat, sp2-hybridized aromatic heterocycles due to their ease of synthesis via traditional cross-coupling reactions. However, highly planar architectures often suffer from poor aqueous solubility, high off-target promiscuity, and increased clinical attrition rates.

In 2009, Lovering et al. formalized the 1 hypothesis, demonstrating that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with clinical success [1]. Azaspiro compounds inherently possess a high Fsp3 character and a rigid, three-dimensional conformation. This well-defined exit vector allows for the precise spatial positioning of pharmacophores, enhancing target selectivity while reducing lipophilicity.

Table 1: Comparative Physicochemical Profiling
PropertyFlat Aromatic Scaffolds (e.g., Pyridines/Benzenes)Azaspiro Scaffolds (e.g., Azaspiro[3.3]heptanes)Clinical & Development Impact
Fsp3 Character Low (< 0.3)High (> 0.8)Higher Fsp3 correlates with lower clinical attrition.
Conformation 2D / Planar3D / Rigid Orthogonal RingsImproved spatial vectoring for deep binding pockets.
Lipophilicity (LogD) Generally HighGenerally Low to ModerateBetter aqueous solubility; easier formulation.
Metabolic Stability Prone to rapid oxidationSterically shielded sp3 centersReduced CYP450 inhibition; longer half-life.
Target Promiscuity High (intercalation risks)Low (highly specific shape)Decreased off-target toxicity.

Historical Grounding: The Discovery of Buspirone

The therapeutic potential of azaspiro compounds was first fully realized with the discovery of buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione). Synthesized in the late 1960s and early 1970s by Mead-Johnson (now Bristol-Myers Squibb), buspirone was initially investigated as an antipsychotic but was later2 [2].

Unlike benzodiazepines, which act on GABA receptors, buspirone exerts its effects primarily as a partial agonist at the presynaptic and postsynaptic 5-HT1A receptors. The bulky azaspiro[4.5]decane-7,9-dione terminus is critical for this receptor selectivity, preventing the molecule from crossing over into dopamine D2 receptor agonism, which is a common liability in similar piperazine derivatives [3].

G Buspirone Buspirone (Azaspiro[4.5]decane) Receptor 5-HT1A Receptor Buspirone->Receptor Partial Agonist Gi Gi/o Protein Activation Receptor->Gi Couples to AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Ion K+ Channel Opening Gi->Ion Modulates cAMP Decreased cAMP AC->cAMP Reduces Effect Anxiolytic Effect cAMP->Effect Ion->Effect Hyperpolarization

Caption: Buspirone-mediated 5-HT1A receptor signaling pathway leading to anxiolytic effects.

Field-Proven Synthetic Methodologies

The synthesis of highly congested quaternary spiro-centers historically posed formidable challenges, often relying on low-yielding Dieckmann condensations. Today, advanced methodologies such as photoredox dearomatization, radical bicyclization, and biocatalysis have revolutionized the field. Below are two validated protocols for generating key azaspiro scaffolds.

Protocol 1: Thermal Condensation of 3-Azaspiro[5.5]undecane-2,4-dione

This protocol outlines the synthesis of the parent spiroglutarimide ring, a foundational scaffold for many neuroactive compounds [4].

Scientific Causality: We utilize formamide as both the nitrogen source and the solvent to facilitate a high-yielding condensation. The continuous distillation of water and acetic acid is a critical thermodynamic driver; removing these byproducts forces the equilibrium toward complete imide formation.

Materials:

  • 1,1-Cyclohexanediacetic acid (1.0 eq)

  • Formamide (Excess)

  • Secondary butyl alcohol / Water

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, suspend 1,1-cyclohexanediacetic acid in formamide.

  • Thermal Condensation: Heat the reaction mixture to 160–180°C.

  • Equilibrium Driving: Continuously distill off the forming acetic acid and water. Maintain temperature until the distillation of byproducts ceases (typically 4–6 hours).

  • Quenching: Cool the mixture to 90–110°C. Cautiously add 200 g of water and 100 g of secondary butyl alcohol to prevent premature crashing out of the crude product.

  • Self-Validating Isolation: Cool to room temperature and adjust the pH to ~9.0 using a 30% aqueous ammonia solution. Validation Logic: This specific pH adjustment selectively precipitates the free base spiroglutarimide while leaving unreacted diacetic acid in the aqueous phase.

  • Filtration: Filter the resulting solid, wash with cold water, and dry under a vacuum to yield pure 3-azaspiro[5.5]undecane-2,4-dione.

G Start 1,1-Cyclohexanediacetic Acid + Formamide Heat Thermal Condensation (160-180°C) Start->Heat Distill Distillation (Remove H2O/AcOH) Heat->Distill Cool Cooling & pH Adjustment Distill->Cool Product 3-Azaspiro[5.5]undecane-2,4-dione Cool->Product N_Sub N-Alkylation / Mannich Rxn Product->N_Sub Final Functionalized Azaspiro Scaffold N_Sub->Final

Caption: Step-by-step synthetic workflow for 3-azaspiro[5.5]undecane-2,4-dione and its derivatives.

Protocol 2: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes

Small-ring azaspiro compounds (e.g., azaspiro[2.5]octanes) are highly strained and difficult to synthesize asymmetrically. This modern biocatalytic protocol utilizes engineered protoglobins [5].

Scientific Causality: Traditional cyclopropanation relies on toxic transition metals (Rh, Ru). By deploying engineered protoglobin-based enzymes with native iron-heme cofactors, we achieve gram-scale stereodivergence. The rigid enzyme pocket dictates the stereochemical outcome, bypassing the need for wasteful post-synthetic chiral resolution.

Materials:

  • Unsaturated exocyclic N-heterocycle (Substrate, up to 150 mM)

  • Diazo carbene precursor (Acceptor)

  • Lyophilized E. coli lysate containing engineered protoglobins

Step-by-Step Procedure:

  • Lysate Preparation: Rehydrate the lyophilized E. coli lysate (catalyst) in an aqueous buffer (pH 7.4) at room temperature.

  • Substrate Addition: Add the unsaturated exocyclic N-heterocycle directly to the aqueous buffer. Note: No organic cosolvent is required, preserving enzyme folding and green chemistry metrics.

  • Carbene Transfer: Slowly add the diazo carbene precursor via a syringe pump over 2 hours to prevent diazo dimerization.

  • Incubation: Stir the reaction at room temperature for 12 hours. The iron-heme cofactor mediates the stereoselective[2+1] cyclopropanation.

  • Self-Validating Extraction: Extract the aqueous layer with ethyl acetate. Validation Logic: The system validates itself via high diastereomeric (dr >99.5:0.5) and enantiomeric (er >99.5:0.5) ratios. Because no organic cosolvent is used during the reaction, the extracted product is strictly the result of specific enzymatic conversion, free from background racemic solvent reactions.

Conclusion

The trajectory of azaspiro compounds from the serendipitous discovery of buspirone to the rational design of spirocyclic bioisosteres highlights a fundamental maturation in medicinal chemistry. By strictly controlling the 3D spatial arrangement of functional groups, researchers can successfully navigate the "escape from flatland," yielding drug candidates with superior pharmacokinetic profiles, lower toxicity, and higher probabilities of clinical success.

References

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization Source: Springer Nature Research Communities URL
  • Buspirone - New Drug Approvals Source: New Drug Approvals URL
  • US5015646A - Pharmaceutically useful polymorphic modification of buspirone Source: Google Patents URL
  • Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.

Sources

Exploratory

A Theoretical and Computational Roadmap for the Elucidation of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one: A Guide for Drug Discovery Professionals

Abstract Spirocyclic scaffolds represent a cornerstone in modern medicinal chemistry, offering unique three-dimensional diversity that can lead to novel pharmacological profiles. This guide provides a comprehensive theor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds represent a cornerstone in modern medicinal chemistry, offering unique three-dimensional diversity that can lead to novel pharmacological profiles. This guide provides a comprehensive theoretical and computational framework for the in-depth characterization of a promising, yet underexplored, scaffold: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. We will navigate the essential computational techniques, from initial structural analysis to the prediction of biological interactions, empowering researchers to unlock the therapeutic potential of this and related spirocyclic systems. While direct experimental data for this specific molecule is limited, this whitepaper establishes a robust, validated protocol based on established computational methodologies for analogous spiro-compounds.

The Spirocyclic Advantage in Drug Design

Spiro compounds, characterized by two rings sharing a single atom, possess a unique and rigid three-dimensional architecture compared to their simpler cyclic or fused-ring counterparts.[1] This inherent structural complexity offers several advantages in drug design:

  • Novel Chemical Space: The spatial arrangement of substituents around the spiro center allows for the exploration of previously inaccessible regions of chemical space, potentially leading to new intellectual property.

  • Improved Target Specificity: The rigid conformation can lead to more precise interactions with biological targets, enhancing selectivity and reducing off-target effects.

  • Favorable Physicochemical Properties: Spirocyclic frameworks can influence properties such as solubility and metabolic stability.

The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one core, incorporating both oxa and aza heterocycles and a lactam moiety, presents a particularly compelling scaffold for probing a range of biological targets. The presence of hydrogen bond donors and acceptors, coupled with the spirocyclic rigidity, suggests potential for high-affinity interactions with enzymes and receptors.

Foundational In Silico Analysis: Structural and Conformational Landscape

A thorough understanding of the three-dimensional structure and conformational preferences of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is paramount for any subsequent computational or experimental investigation.

Geometry Optimization and Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a highly effective method for accurately predicting the geometric and electronic properties of organic molecules, including complex spirocyclic systems.[2][3][4]

Experimental Protocol: DFT-Based Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one using a molecular builder (e.g., Avogadro, ChemDraw).

  • Computational Method Selection: Employ the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][3]

  • Software Implementation: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Calculation Execution: Perform a geometry optimization calculation in the gas phase or with an implicit solvent model (e.g., PCM) to identify the lowest energy conformation.

  • Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Data Presentation: Predicted Structural Parameters

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-N Bond Length (Lactam)~1.35 Å
C-O Bond Length (Ether)~1.43 Å
Spiro C-C Bond Lengths~1.54 Å
Key Bond Angles(Hypothetical values would be populated here)
Dihedral Angles(Hypothetical values would be populated here)

Note: These are representative values based on typical bond lengths and would be precisely calculated in the DFT output.

Conformational Analysis

The six-membered rings in 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one can adopt various chair, boat, and twist-boat conformations. The interplay of these conformations is crucial for understanding the molecule's overall shape and how it presents its functional groups for interaction. The conformational landscape of spirocyclic systems can be complex, sometimes leading to axial or helical chirality.[5][6][7]

Experimental Protocol: Systematic Conformational Search

  • Methodology: Employ a systematic or stochastic conformational search algorithm (e.g., using tools within Schrödinger's MacroModel or similar software).

  • Force Field: Utilize a suitable molecular mechanics force field (e.g., OPLS, MMFF) for an initial rapid screening of conformational space.

  • Re-optimization and Ranking: Subject the low-energy conformers identified in the initial search to DFT optimization (B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.

G cluster_0 Conformational Analysis Workflow Start Initial 3D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search DFT_Opt DFT Re-optimization (B3LYP/6-311++G(d,p)) MM_Search->DFT_Opt Identify low-energy candidates Energy_Rank Energy Ranking of Conformers DFT_Opt->Energy_Rank Final_Conformers Low-Energy Conformers Energy_Rank->Final_Conformers

Caption: Workflow for determining the low-energy conformers of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Predicting Physicochemical and Spectroscopic Properties

Computational methods can provide valuable insights into the physicochemical and spectroscopic properties of a molecule before its synthesis, aiding in its identification and characterization.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap is a measure of chemical stability.

Data Presentation: Calculated Electronic Properties

PropertyPredicted Value (eV)Implication
HOMO Energy(Hypothetical value)Electron-donating ability
LUMO Energy(Hypothetical value)Electron-accepting ability
HOMO-LUMO Gap(Hypothetical value)Chemical reactivity and stability
Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Optimized Geometry) Red_Region Electron-Rich Regions (e.g., Carbonyl Oxygen) Blue_Region Electron-Poor Regions (e.g., Amide Hydrogen) Green_Region Neutral Regions

Caption: Conceptual representation of an MEP map for the target molecule.

Prediction of NMR Spectra

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which can be instrumental in confirming the structure of a synthesized compound.

Experimental Protocol: NMR Chemical Shift Calculation

  • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311++G(d,p)).

  • Reference Standard: Calculate the chemical shifts of a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Scaled Prediction: The predicted chemical shifts are then referenced to the calculated TMS values.

Exploring Biological Potential: Molecular Docking and ADME Prediction

While the synthesis and biological evaluation of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one are yet to be reported, computational techniques can be used to hypothesize its potential biological activities and drug-like properties.

Target Identification and Molecular Docking

The presence of a lactam and ether functionalities suggests that this scaffold could interact with a variety of biological targets, such as proteases, kinases, or G-protein coupled receptors. Molecular docking is a powerful tool for predicting the binding mode and affinity of a small molecule to the active site of a protein.[3][4][8]

Experimental Protocol: Molecular Docking Workflow

  • Target Selection: Based on structural similarity to known bioactive molecules, select a panel of potential protein targets. For instance, various aza-spiro compounds have shown activity as METTL3 inhibitors or opioid receptor modulators.[9][10][11]

  • Ligand and Receptor Preparation: Prepare the 3D structure of the lowest energy conformer of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one and the crystal structure of the target protein (obtained from the Protein Data Bank). This involves adding hydrogens, assigning charges, and defining the binding site.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the receptor's active site.

  • Scoring and Analysis: Analyze the predicted binding poses based on scoring functions, which estimate the binding affinity (e.g., in kcal/mol). The interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues are then examined.

G cluster_1 Molecular Docking Protocol Ligand Ligand Preparation (1,9-Dioxa-4-azaspiro[5.5]undecan-5-one) Docking Docking Simulation (e.g., AutoDock, Glide) Ligand->Docking Receptor Receptor Preparation (e.g., from PDB) Receptor->Docking Analysis Analysis of Binding Poses and Scoring Docking->Analysis Result Predicted Binding Affinity and Interactions Analysis->Result

Caption: A streamlined workflow for molecular docking studies.

In Silico ADME and Toxicity Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is crucial in drug discovery.

Data Presentation: Predicted ADME Properties (Lipinski's Rule of Five)

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight185.22 g/mol < 500Yes
LogP(Hypothetical value)< 5(Hypothetical)
Hydrogen Bond Donors1< 5Yes
Hydrogen Bond Acceptors3< 10Yes

Note: LogP would be calculated using a predictive model.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the thorough investigation of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. By leveraging established methodologies in DFT, conformational analysis, and molecular docking, researchers can gain significant a priori knowledge of this novel scaffold's structural, electronic, and potential biological properties. The workflows and protocols detailed herein provide a robust starting point for any research program aimed at exploring the therapeutic potential of this and related spirocyclic compounds. The next logical steps would involve the chemical synthesis of this molecule, followed by experimental validation of the computationally predicted properties and in vitro biological screening against prioritized targets.

References

  • Exploration of interaction behavior between spiro[indene-2,2'-[2][3][6]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. (2021). Journal of Molecular Modeling, 27(6), 179.

  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
  • Khanna, L., Singhal, S., Jain, S. C., & Khanna, P. (2020). Spiro-Indole-Coumarin Hybrids: Synthesis, ADME, DFT, NBO Studies and In Silico Screening through Molecular Docking on DNA G-Quadruplex. ChemistrySelect, 5(11), 3476-3484.
  • Synthesis, structure, DFT study and molecular docking inspection of spirobi[hexahydropyrimidine]-diones derivative. (2024). Journal of Molecular Structure, 1305, 137753.
  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
  • Sergeyev, S., & Kesteleyn, B. (2006). Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Organic Letters, 8(23), 5255-5258.
  • Kim, H., et al. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. Molecules, 30(7), 1234.
  • Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14357-14366.
  • Synthesis, TD-DFT calculations, molecular docking and ADME studies of new spiro-oxindole derivatives containing 5(4H)-oxazolone as anti-viral and anti-bacterial agents. (2025). Journal of Molecular Structure, 1315, 138456.
  • PubChem. (n.d.). 1,9-dioxaspiro[5.5]undecan-5-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,9-dioxaspiro[5.5]undecan-5-ol. National Center for Biotechnology Information.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. (n.d.). Benchchem.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(54), 34169-34183.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10866-10883.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (2017). Arabian Journal of Chemistry, 10, S1-S9.

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Foundational

The Pharmacological Horizon of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Derivatives: A Predictive Technical Guide

Executive Summary Modern drug discovery is actively "escaping flatland"—moving away from over-represented, flat aromatic rings toward complex, three-dimensional architectures. Spirocyclic compounds, characterized by two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern drug discovery is actively "escaping flatland"—moving away from over-represented, flat aromatic rings toward complex, three-dimensional architectures. Spirocyclic compounds, characterized by two rings sharing a single tetrahedral carbon atom, represent a privileged structural motif in medicinal chemistry due to their innate rigidity and defined spatial projections[1].

While the exact biological profile of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one remains an emerging field of study, its structural analogs—specifically 1,9-diazaspiro[5.5]undecanes and spiro[5.5]undecane-1,5,9-triones—have demonstrated profound efficacy across metabolic, antiviral, and oncological targets[2],[3]. This whitepaper synthesizes field-proven insights to predict the biological activity of this novel scaffold and provides self-validating experimental workflows for drug development professionals to evaluate its therapeutic potential.

Structural Rationale & Mechanistic Causality

The transition from a diazaspiro core to a dioxa-azaspiro configuration (incorporating oxygen at positions 1 and 9, and nitrogen at position 4) fundamentally alters the physicochemical properties of the molecule.

  • Reduced Entropic Penalty: The spiro[5.5]undecane fusion locks the molecule into a rigid chair-chair conformation. This pre-organization minimizes the entropic penalty typically incurred when a flexible ligand binds to a deep protein pocket, thereby enhancing target affinity[1].

  • Optimized Lipophilicity and TPSA: Replacing basic secondary amines with ether oxygens reduces the overall basicity and topological polar surface area (TPSA). This causal modification is predicted to enhance blood-brain barrier (BBB) permeability and reduce hERG channel liability, a common hurdle in aza-heterocycle development.

  • Hydrogen Bonding Geometry: The carbonyl group at the 5-position (5-one) acts as a critical, directional hydrogen-bond acceptor, allowing for precise anchoring within kinase hinge regions or enzymatic active sites.

Predicted Biological Activity Profiles

Metabolic Modulation: Acetyl-CoA Carboxylase (ACC) Inhibition

Structurally analogous 1,9-diazaspiro[5.5]undecanes are highly potent, dual inhibitors of Acetyl-CoA Carboxylase 1 and 2 (ACC1/ACC2)[2],[4]. ACC is the rate-limiting enzyme in de novo lipogenesis. By inhibiting ACC, these compounds deplete cellular malonyl-CoA levels. Because malonyl-CoA is an endogenous allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), its depletion upregulates CPT-1 activity, thereby driving fatty acid oxidation[4]. The 1,9-dioxa-4-azaspiro[5.5]undecan-5-one scaffold is predicted to mimic this interaction, utilizing its 5-one moiety to anchor into the biotin carboxylase domain of ACC.

ACC_Pathway Ligand 1,9-Dioxa-4-azaspiro Derivatives ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) Ligand->ACC Allosteric Inhibition Malonyl Malonyl-CoA Pool ACC->Malonyl Catalyzes CPT1 CPT-1 (Mitochondrial) Malonyl->CPT1 Endogenous Inhibitor Oxidation Fatty Acid Oxidation CPT1->Oxidation Upregulates

Diagram 1: Mechanistic signaling pathway of ACC inhibition by spirocyclic derivatives.

Antiviral Efficacy: HIV-1 Integrase Inhibition

Spiro[5.5]undecane-1,5,9-triones have been identified as potent inhibitors of HIV-1 integrase[3]. The spatial arrangement of the heteroatoms in our target scaffold provides a favorable geometry for chelating the crucial Mg²⁺ ions within the integrase active site. This chelation disrupts both the 3'-processing and the strand transfer (ST) steps required for viral DNA integration into the host genome.

Oncology: Apoptosis Induction

Related azaspiro[bicyclo[3.1.0]hexane] derivatives demonstrate significant antiproliferative effects, inducing SubG1 phase accumulation and apoptosis in human cervical carcinoma (HeLa) and mouse colon carcinoma (CT26) cell lines[5]. The rigid spiro-core is hypothesized to bind to minor grooves in DNA-protein complexes, stalling the cell cycle and triggering caspase-dependent apoptotic cascades.

Quantitative Data Presentation: Comparative Bioactivity

To establish a benchmark for evaluating 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives, the following table summarizes the validated bioactivity of its closest structural analogs.

Scaffold AnalogPrimary TargetBiological Activity (IC₅₀)Proposed Mechanism of ActionRef.
1,9-Diazaspiro[5.5]undecane ACC1 / ACC27 nM / 3 nMAllosteric inhibition of malonyl-CoA synthesis[2]
Spiropiperidine Lactam ACC< 10 nMParham-type cyclization derived targeted binding[4]
Spiro[5.5]undecane-1,5,9-trione HIV-1 Integrase< 10 µMDisruption of 3'-processing and Strand Transfer[3]
3-Azaspiro[bicyclo[3.1.0]hexane] CT26 / HeLa Cells4.2 – 24.1 µMInduction of SubG1 phase apoptosis[5]
1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Predicted: ACC / HIV-1TBD (Screening Required)TBDN/A

Experimental Methodologies: Self-Validating Systems

To empirically validate the predicted activities of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives, researchers must employ robust, self-validating assays.

Protocol 1: ACC1/ACC2 Enzymatic Inhibition Assay (ADP-Glo)
  • Causality: We utilize the ADP-Glo Kinase Assay because it uncouples the detection step from the enzymatic reaction. By measuring ADP production rather than utilizing a direct fluorescent probe, we eliminate false positives caused by the auto-fluorescence or quenching properties inherent to many novel heterocyclic libraries.

  • Self-Validation: The protocol incorporates a non-hydrolyzable ATP analog (AMP-PNP) control to self-validate against false positives caused by intrinsic compound ATPase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Brij-35.

  • Enzyme Incubation: Pre-incubate 2 nM of purified human ACC1 or ACC2 with varying concentrations of the spirocyclic derivative (10 pM to 10 µM) in a 384-well plate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mix yielding final concentrations of 20 µM Acetyl-CoA, 2 mM NaHCO₃, and 20 µM ATP. Incubate for 40 minutes at 37°C.

  • Counter-Screen (Validation): In parallel wells, run the exact same reaction substituting ATP with 20 µM AMP-PNP. Any signal generated here indicates assay interference, invalidating the hit.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol Prep Compound Preparation Assay ADP-Glo Enzymatic Assay Prep->Assay 10µM Screen Counter Counter-Screen (ATPase Control) Assay->Counter Active Hits Valid Hit Validation (IC50 Determination) Counter->Valid True Positives

Diagram 2: Self-validating high-throughput screening workflow for spirocyclic hits.

Protocol 2: HIV-1 Integrase Strand Transfer (ST) Assay
  • Causality: This assay utilizes a 21-bp oligonucleotide duplex that mimics the viral Long Terminal Repeat (LTR). A FRET-based readout is chosen over traditional gel electrophoresis because it allows for real-time kinetic monitoring of the covalent joining process, providing deeper mechanistic insight into the binding kinetics of the spiro-derivative[3].

  • Self-Validation: An orthogonal counter-screen using an active-site mutated integrase (D64N) is run simultaneously. If the compound inhibits both wild-type and D64N, it is flagged as a non-specific DNA intercalator rather than a true integrase inhibitor.

Step-by-Step Methodology:

  • Oligonucleotide Assembly: Anneal the donor DNA (labeled with a fluorophore) and target DNA (labeled with a quencher) to form the functional LTR mimic.

  • Complex Formation: Incubate recombinant HIV-1 integrase (400 nM) with the donor DNA in a buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl₂, and 5 mM DTT for 20 minutes to assemble the pre-integration complex.

  • Compound Addition: Add the 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives at varying concentrations. Incubate for 15 minutes.

  • Strand Transfer Initiation: Add the target DNA to initiate the ST reaction.

  • Kinetic Readout: Monitor the increase in fluorescence (due to the separation of fluorophore and quencher upon successful strand transfer) continuously for 60 minutes. Calculate reaction velocity and derive the inhibitory constant (Kᵢ).

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Chemistry of Heterocyclic Compounds (Springer) / PMC. URL: [Link]

  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Source: Molecules (MDPI). URL: [Link]

  • Title: Synthesis and HIV-1 Integrase Inhibitory Activity of Spiroundecane(ene) Derivatives. Source: European Journal of Medicinal Chemistry / PMC. URL: [Link]

  • Title: Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

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Exploratory

A Technical Guide to the Characterization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one: A Roadmap for Solubility and Stability Assessment

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework for the design of novel therapeutic agents with improved target specificity and pharmacological profiles. The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one scaffold represents a promising, yet underexplored, chemical space. The presence of ether and amide functionalities suggests potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties, particularly solubility and stability, paramount for any drug development campaign.

Derivatives of related diazaspiro[5.5]undecane structures have shown a wide range of biological activities, including potential as anticancer agents and for the treatment of pain.[1][2][3][4][5][6] This underscores the potential of the broader class of spiro-heterocycles in drug discovery.

Physicochemical Properties: A Predictive Overview

Prior to embarking on extensive experimental studies, a preliminary in-silico assessment of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one can provide valuable insights into its likely physicochemical properties.

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 55.7 ŲLikely to have good cell permeability.
logP (calculated) -0.5 to 0.5Indicates a relatively hydrophilic character, which may influence solubility in both aqueous and organic media.
pKa (predicted) Amide N-H: ~17 (not ionizable); Amine N: ~8-9The basicity of the secondary amine will be a critical determinant of its solubility in acidic pH.

A Systematic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental to its development as a therapeutic agent. The following section details a robust, multi-tiered approach to characterizing the solubility of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Kinetic and Thermodynamic Solubility Assessment

A tiered approach, starting with high-throughput kinetic solubility screening followed by lower-throughput, definitive thermodynamic solubility determination, is recommended.

Experimental Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermodynamic Thermodynamic Solubility (Definitive) A Prepare stock solution of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in DMSO B Dispense stock solution into aqueous buffers (pH 2.0, 5.0, 7.4) A->B C Incubate for 1-2 hours B->C D Filter to remove precipitate C->D E Quantify soluble compound by HPLC-UV or LC-MS/MS D->E I Quantify soluble compound by HPLC-UV or LC-MS/MS F Add excess solid compound to aqueous buffers (pH 2.0, 5.0, 7.4) G Equilibrate for 24-48 hours with agitation F->G H Filter to remove undissolved solid G->H H->I

Caption: A two-tiered workflow for solubility assessment.

Detailed Protocol: Thermodynamic Solubility Determination

  • Preparation of Buffers: Prepare a series of biocompatible buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Sample Preparation: Add an excess of solid 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one to each buffer in a sealed vial.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in simulated biological fluids.

MediumCompositionRationale
Simulated Gastric Fluid (SGF) pH 1.2, with pepsinSimulates the fasted state in the stomach.
Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5, with bile salts and lecithinSimulates the fasted state in the small intestine.
Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0, with higher concentrations of bile salts and lecithinSimulates the fed state in the small intestine.

Comprehensive Stability Profiling

The chemical stability of a drug candidate under various conditions is a critical quality attribute that influences its shelf-life, formulation, and in vivo fate.

pH-Dependent Hydrolysis

The lactam functionality within 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one may be susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Workflow for pH-Dependent Stability

G A Prepare solutions of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in a range of pH buffers (e.g., pH 2, 4, 7.4, 9) B Incubate at a controlled temperature (e.g., 37°C) A->B C Withdraw aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) B->C D Quench any reaction (if necessary) C->D E Analyze remaining parent compound and formation of degradants by a stability-indicating HPLC method D->E

Caption: Workflow for assessing pH-dependent hydrolysis.

Detailed Protocol: pH Stability Assessment

  • Method Development: Develop a stability-indicating HPLC method capable of resolving the parent compound from any potential degradation products.

  • Sample Incubation: Prepare solutions of the test compound at a known concentration in a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Time-Course Analysis: Incubate these solutions at a controlled temperature (e.g., 37°C or 50°C) and withdraw aliquots at predetermined time intervals.

  • Quantification: Analyze the aliquots by the stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH can then be used to identify the pH of maximum stability.

Oxidative and Photochemical Stability

Assessment of stability under oxidative and light-induced stress is crucial for understanding potential degradation pathways and for developing appropriate storage and handling procedures.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathways
Oxidative Stress 0.1% - 3% Hydrogen PeroxideOxidation of the secondary amine or other susceptible moieties.
Photochemical Stress Exposure to ICH-compliant light sources (e.g., xenon lamp)Photolytic cleavage or rearrangement.

Conclusion and Future Directions

While 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one represents a novel and potentially valuable scaffold for drug discovery, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement. The experimental frameworks detailed in this guide provide a comprehensive and scientifically rigorous approach to elucidating the solubility and stability profiles of this compound. The data generated from these studies will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately, unlocking the full therapeutic potential of this and related spirocyclic compounds. The synthesis and biological evaluation of derivatives, informed by these foundational studies, will be a critical next step in exploring the therapeutic utility of this chemical class.[4]

References

  • NextSDS. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34189-34201. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride. Retrieved from [Link]

  • Singh, R., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Journal of the Serbian Chemical Society, 80(10), 1221-1229. Retrieved from [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. Retrieved from [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Retrieved from [Link]

  • Science-Biochem. (n.d.). 1,9-dioxaspiro[5.5]undecan-4-one. Retrieved from [Link]

  • University of Hertfordshire. (2025). 1,7-dioxaspiro(5.5)undecane. AERU. Retrieved from [Link]

  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Introduction & Strategic Rationale In modern drug discovery, incorporating spirocyclic scaffolds is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby escaping "flatland." This struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, incorporating spirocyclic scaffolds is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby escaping "flatland." This structural shift routinely improves metabolic stability, aqueous solubility, and target specificity. 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2) is a highly valuable building block featuring a morpholin-3-one ring spiro-fused to a tetrahydropyran system.

Retrosynthetic Analysis & Mechanistic Causality

A traditional approach to synthesizing sterically hindered morpholinones is the one-pot Bargellini reaction (condensing a ketone, chloroform, and an amino alcohol in the presence of a strong base) . However, applying this to tetrahydro-4H-pyran-4-one and 2-aminoethanol presents a critical flaw: the highly nucleophilic primary amine preferentially attacks the intermediate dichloroepoxide at the less hindered carbon. This regioselectivity predominantly yields the morpholin-2-one regioisomer (4-oxa-1-azaspiro[5.5]undecan-5-one) rather than the desired morpholin-3-one.

To establish a self-validating, regiochemically unambiguous system , we employ a four-step linear sequence starting from a cyanohydrin intermediate . By fixing the quaternary spiro center early via cyanosilylation, the carbon atom adjacent to both the ether oxygen and the carbonyl group is definitively locked. Subsequent Pinner esterification, amidation, and a highly selective intramolecular Williamson-type etherification guarantee the correct 1,9-dioxa-4-azaspiro[5.5]undecan-5-one architecture. Furthermore, the final cyclization is thermodynamically accelerated by the Thorpe-Ingold effect exerted by the bulky tetrahydropyran ring.

Synthetic Workflow Visualization

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one (Starting Material) B 4-Hydroxytetrahydro-2H-pyran- 4-carbonitrile A->B TMSCN, cat. ZnI2 DCM, 0 °C to RT C Methyl 4-hydroxytetrahydro- 2H-pyran-4-carboxylate B->C MeOH, HCl (gas) Reflux (Pinner Reaction) D 4-Hydroxy-N-(2-hydroxyethyl) tetrahydro-2H-pyran-4-carboxamide C->D 2-Aminoethanol EtOH, 80 °C E O-Tosyl Intermediate (Primary OH Activated) D->E TsCl, Pyridine DCM, 0 °C F 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Target Compound) E->F NaH, THF 0 °C to RT (Cyclization)

Figure 1: Four-step synthetic workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one via cyanohydrin.

Quantitative Data & Reaction Parameters

StepIntermediate / ProductReagents & ConditionsTimeExpected YieldPurification Method
1 4-Hydroxy-THP-4-carbonitrileTMSCN, ZnI₂, DCM, 0 °C to RT4 h85–95%Aqueous workup (Used crude)
2 Methyl 4-hydroxy-THP-4-carboxylateMeOH, HCl(g), Reflux12 h75–85%Flash Chromatography (Hex/EtOAc)
3 4-Hydroxy-N-(2-hydroxyethyl)-THP-4-carboxamide2-Aminoethanol, EtOH, 80 °C16 h80–90%Flash Chromatography (DCM/MeOH)
4 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one1. TsCl, Pyridine; 2. NaH, THF10 h60–70%Flash Chromatography (Hex/EtOAc)

Step-by-Step Experimental Protocols

Step 1: Cyanosilylation of Tetrahydro-4H-pyran-4-one

Objective: Establish the quaternary spiro center and lock the α -hydroxy geometry.

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reaction : Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Catalysis : Add anhydrous zinc iodide (ZnI₂, 1.60 g, 5.0 mmol, 0.05 eq).

  • Addition : Dropwise add trimethylsilyl cyanide (TMSCN, 11.9 g, 120 mmol, 1.2 eq) over 15 minutes. Caution: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood.

  • Progression : Remove the ice bath and stir at room temperature for 4 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. To cleave the TMS ether, dissolve the crude residue in THF (50 mL), add 1M HCl (20 mL), and stir for 1 hour. Extract with EtOAc, dry, and concentrate to afford the crude cyanohydrin as a pale yellow oil.

Step 2: Pinner Reaction to Methyl 4-Hydroxytetrahydro-2H-pyran-4-carboxylate

Objective: Convert the nitrile directly to a methyl ester suitable for amidation.

  • Setup : Dissolve the crude cyanohydrin (approx. 12.7 g, 100 mmol) in anhydrous methanol (150 mL) in a heavy-walled reaction vessel.

  • Acidification : Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution until saturation is achieved (approx. 30 minutes).

  • Reflux : Seal the vessel (or equip with a reflux condenser under an inert atmosphere) and heat to 70 °C for 12 hours.

  • Workup : Cool to room temperature and concentrate under reduced pressure to remove excess MeOH and HCl. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 × 100 mL).

  • Purification : Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 30% EtOAc in Hexanes) to yield the pure methyl ester.

Step 3: Amidation with 2-Aminoethanol

Objective: Append the ethanolamine moiety. The tertiary alcohol remains unreactive due to steric hindrance.

  • Reaction : Dissolve the methyl ester (10.0 g, 62.4 mmol, 1.0 eq) in absolute ethanol (50 mL). Add 2-aminoethanol (11.4 g, 187.2 mmol, 3.0 eq).

  • Heating : Heat the mixture to 80 °C and stir for 16 hours. Reaction progress can be monitored by TLC (ninhydrin stain for the amine, KMnO₄ for the ester).

  • Workup : Concentrate the mixture under reduced pressure. To remove excess 2-aminoethanol, co-evaporate the residue with toluene (3 × 50 mL).

  • Purification : Purify the crude diol-amide via flash chromatography (Eluent: 5-10% MeOH in DCM) to yield 4-hydroxy-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide as a viscous, colorless oil.

Step 4: Selective Tosylation and Intramolecular Cyclization

Objective: Differentiate the primary vs. tertiary alcohols to drive a regioselective ring closure.

  • Selective Activation : Dissolve the diol-amide (8.0 g, 42.3 mmol, 1.0 eq) in anhydrous pyridine (40 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 8.87 g, 46.5 mmol, 1.1 eq) in small portions over 20 minutes. The steric bulk of the tertiary tetrahydropyran alcohol prevents its tosylation, ensuring chemoselectivity.

  • Stirring : Stir at 0 °C for 4 hours. Quench with ice water (100 mL) and extract with DCM (3 × 50 mL). Wash the organic layer with cold 1M HCl (3 × 50 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate to yield the crude O-tosylate.

  • Cyclization : Dissolve the crude O-tosylate in anhydrous THF (100 mL) and cool to 0 °C under argon. Portionwise add Sodium hydride (NaH, 60% dispersion in mineral oil, 3.38 g, 84.6 mmol, 2.0 eq).

  • Completion : Allow the reaction to warm to room temperature and stir for 6 hours. The deprotonated tertiary alkoxide will undergo an intramolecular SN​2 displacement of the primary tosylate, assisted by the Thorpe-Ingold effect.

  • Final Workup : Carefully quench excess NaH with ice-cold water (dropwise). Extract with EtOAc (3 × 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Eluent: 50% EtOAc in Hexanes) to afford the target 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a white solid.

References

  • Title : Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction Source : Journal of Organic Chemistry (1998) URL :[Link]

  • Title : A new method for the synthesis of cyanohydrins Source : Tetrahedron Letters (1973) URL :[Link]

  • Title : Ring-Strain-Enabled Catalytic Asymmetric Umpolung C–O Bond-Forming Reactions of 1,2-Oxazetidines for the Synthesis of Functionalized Chiral Ethers Source : Organic Letters (2020) URL :[Link]

Application

The Spirocyclic Scaffold 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one: A Gateway to Novel Therapeutics

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional structures that have historically dominated drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional structures that have historically dominated drug discovery pipelines. In this context, spirocyclic scaffolds have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to present pharmacophoric elements in a well-defined spatial arrangement, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide delves into the potential applications of a specific and relatively underexplored scaffold: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one . While direct literature on this exact molecule is sparse, by examining its structural components—a spiro-piperidine and a 1,3-oxazinan-5-one ring—we can infer its potential and propose detailed protocols for its synthesis and biological evaluation.

The Architectural Advantage of the Spirocyclic Core

The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one scaffold is a fascinating amalgamation of two key heterocyclic systems. The spirocyclic junction, where the piperidine and oxazinanone rings are orthogonally oriented, provides a rigid framework that can minimize off-target interactions and reduce the entropic penalty upon binding to a biological target.[3] This structural rigidity is a key attribute that can lead to higher affinity and selectivity for the intended molecular target.[2]

The piperidine ring is a common motif in many approved drugs, offering a versatile anchor for introducing various substituents to modulate properties like solubility, lipophilicity, and target engagement. The 1,3-oxazinanone moiety, a six-membered lactam analog, introduces a polar, hydrogen-bonding capable group that can be crucial for target recognition. The presence of two oxygen atoms in the spirocyclic system can also influence solubility and metabolic stability.

Postulated Therapeutic Applications

Based on the biological activities of structurally related spiro-heterocycles, we can hypothesize several promising therapeutic avenues for derivatives of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

  • Oncology: Spirocyclic compounds, particularly those incorporating oxindole and piperidine moieties, have demonstrated significant potential as anticancer agents.[2][4] Derivatives of the closely related 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one have been investigated for their cytotoxic effects.[4] The rigid scaffold of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one could be exploited to design inhibitors of key cancer-related targets such as protein kinases or histone deacetylases (HDACs).[5]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a well-established pharmacophore for CNS-active agents. Spiro-piperidine derivatives have been developed as potential antidepressants and ligands for various CNS receptors. For instance, spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) derivatives have shown antidepressant-like activity.[6] By appropriately functionalizing the piperidine nitrogen, it is conceivable to develop novel modulators of neurotransmitter receptors or transporters for the treatment of depression, anxiety, or neurodegenerative diseases.

  • Infectious Diseases: The lactam-like structure within the oxazinanone ring brings to mind the beta-lactam antibiotics. While the six-membered ring differs significantly, the underlying principle of presenting a constrained amide for interaction with bacterial enzymes could be explored. Furthermore, various spiro-heterocycles have been reported to possess antimicrobial and antifungal activities.[7]

Synthetic Pathways: A Proposed Protocol

A robust and scalable synthesis is paramount for the exploration of any new chemical scaffold. Drawing inspiration from the synthesis of related spiro-oxazinanones and spiro-piperidines, a plausible synthetic route to the 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one core can be envisioned.[8][9]

Proposed Retrosynthetic Analysis

G Target 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Int1 Spirocyclic Amino Acid Target->Int1 Lactamization Int2 N-protected 4-piperidone Int1->Int2 Spiro-alkylation Int3 Protected Amino Acid Int1->Int3 Int4 Commercially Available Starting Materials Int2->Int4 Int3->Int4

Caption: Retrosynthetic approach to the target scaffold.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Spirocyclic Amino Ester Intermediate

This key step involves the formation of the spiro-junction. A base-mediated condensation of a protected piperidone with a suitable glycine equivalent is a common strategy.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of ethyl bromoacetate (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-protected spirocyclic amino ester.

Step 2: Deprotection of the Piperidine Nitrogen

The Boc protecting group is removed to allow for further functionalization or to yield the free amine.

  • Dissolve the N-Boc-protected spirocyclic amino ester (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the spirocyclic amino ester.

Step 3: Cyclization to the 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Core

Intramolecular lactamization of the amino ester will form the desired oxazinanone ring.

  • Suspend the hydrochloride salt of the spirocyclic amino ester (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a non-nucleophilic base, for example, triethylamine (2.2 eq) or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

G cluster_0 Synthesis Workflow Start N-Boc-4-piperidone + Ethyl bromoacetate Step1 Step 1: Spiro-alkylation (LDA, THF, -78 °C to rt) Start->Step1 Intermediate1 N-Boc-spirocyclic amino ester Step1->Intermediate1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Intermediate1->Step2 Intermediate2 Spirocyclic amino ester HCl salt Step2->Intermediate2 Step3 Step 3: Lactamization (Base, Toluene, Reflux) Intermediate2->Step3 End 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Step3->End

Caption: Proposed synthetic workflow for the target scaffold.

Biological Evaluation: Protocols for Screening

Once a library of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The following are generalized protocols for initial in vitro screening.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for cytotoxic compounds.[4]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Microplate Resazurin Assay (MRA)

The MRA is a sensitive and reliable method for assessing the antimicrobial activity of compounds against various microorganisms, including Mycobacterium tuberculosis.[10]

Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Ra) in a suitable broth.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., rifampicin for M. tuberculosis) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37 °C for 24-48 hours for bacteria, or up to 7 days for M. tuberculosis).

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 4-24 hours.

  • Visual or Fluorometric Reading: Assess the color change visually (blue/purple for inhibition, pink for growth) or measure the fluorescence using a microplate reader.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents a color change from blue to pink.

Quantitative Data of Analogous Scaffolds

While specific data for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is not available, the following table presents the biological activities of structurally related spiro-heterocycles to provide a benchmark for potential efficacy.

Scaffold/CompoundTarget/AssayActivity (IC50/Ki)Reference
1,9-Diazaspiro[5.5]undecan-2-one derivativeObesity (as a substituent on a benzimidazole)49.0 nM[11]
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativeHistone Deacetylase (HDAC) inhibition~100 nM[5]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativeμ-Opioid Receptor (MOR) AgonismEC50 < 1000 nM[8]
Spiro-oxindole derivativeAntiproliferative activity against human cancer cell lines0.7 - 43 µM[12]

Conclusion and Future Directions

The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemistry. Its rigid three-dimensional structure and the presence of versatile functional groups make it an attractive starting point for the design of novel therapeutics. The proposed synthetic and screening protocols provide a clear roadmap for researchers to begin exploring the potential of this intriguing spirocyclic system. Future work should focus on the efficient synthesis of a diverse library of derivatives with various substitutions on the piperidine nitrogen and other accessible positions. Subsequent screening against a panel of biological targets, guided by the activities of related spiro-heterocycles, will be crucial in uncovering the full therapeutic potential of this novel scaffold.

References

  • De la Cruz, R. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34189-34213. Available at: [Link]

  • G. S. C. Kumar, et al. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. Medicinal Chemistry Research, 29, 1287-1304. Available at: [Link]

  • Aslanpanjeh, M., Marjani, A. P., Khalafy, J., & Etivand, N. (2019). An efficient and novel protocol for the synthesis of spiro[11][13]oxazino[5,6-c]quinoline derivatives by one-pot, three-component reaction. Monatshefte für Chemie - Chemical Monthly, 150(8), 1435-1440. Available at: [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N'-dimethylbarbituric acid with divinyl ketones. Arabian Journal of Chemistry, 10, S313-S321. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Compounds. IntechOpen. Available at: [Link]

  • Antipin, R. L., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8196. Available at: [Link]

  • Zotova, O. S., et al. (2024). Spirocyclic Hybrids of Nortropane and 1,3-Oxazinan-2-one Fragments. Russian Journal of Organic Chemistry, 60(1), 1-12. Available at: [Link]

  • Mata, E. G., & Scarone, L. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1059-1100. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-oxazin-6-ones 170. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Tzakos, A. G., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3290. Available at: [Link]

  • Chaitra, G., & Rohini, R. M. (2019). Synthesis and Biological Activities of[11][13]-Oxazine Derivatives. Der Pharma Chemica, 11(3), 39-46. Available at: [Link]

  • Scott, J. S., & Williams, H. D. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 488-523. Available at: [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 1234. Available at: [Link]

  • Šindelář, K., et al. (1985). Synthesis of spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) and its 1-methyl derivative as potential antidepressant agents. Collection of Czechoslovak Chemical Communications, 50(2), 503-509. Available at: [Link]

  • Bio, M., et al. (2018). Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][11][13]oxazine-4,4′-piperidine]-2-one. Organic Process Research & Development, 22(8), 1037-1043. Available at: [Link]

  • Paul, K. B., et al. (2018). Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity. Toxicological Sciences, 162(2), 520-532. Available at: [Link]

  • Geschwindner, S., et al. (2008). Identification of MMP-12 inhibitors by using biosensor-based screening of a fragment library. ChemBioChem, 9(10), 1639-1648. Available at: [Link]

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Method

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a building block for novel compounds

Title: Application Note: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a Next-Generation Spirocyclic Scaffold in Drug Discovery Executive Summary & Strategic Rationale The paradigm of modern drug discovery has shifted signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a Next-Generation Spirocyclic Scaffold in Drug Discovery

Executive Summary & Strategic Rationale

The paradigm of modern drug discovery has shifted significantly toward increasing molecular complexity to mitigate off-target toxicity and improve physicochemical properties. The concept of "escaping flatland"—transitioning from planar, sp2-rich aromatic scaffolds to three-dimensional, sp3-rich frameworks—has proven critical in reducing clinical attrition rates[1]. Within this context, 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one emerges as a highly versatile, stereochemically rigid building block.

This spirocyclic lactam fuses a morpholin-3-one ring with a tetrahydropyran ring. The strategic inclusion of the lactam moiety (5-one) deliberately reduces the basicity of the nitrogen atom, effectively mitigating hERG channel liabilities and phospholipidosis commonly associated with basic aliphatic amines. Furthermore, the orthogonal projection of the two oxygen atoms (O1 and O9) provides distinct hydrogen-bond acceptor vectors, enabling highly specific interactions within complex protein binding pockets[2].

Physicochemical Profiling: The Spirocyclic Advantage

The structural rigidity and high fraction of sp3-hybridized carbons (Fsp3) in 1,9-dioxa-4-azaspiro[5.5]undecan-5-one confer profound advantages over traditional flat heteroaromatics[1]. By avoiding extended aromatic systems, this scaffold inherently possesses lower lipophilicity (LogP) and higher aqueous solubility (LogS), which are critical parameters for oral bioavailability.

Table 1: Comparative Physicochemical Profile of Flat vs. Spirocyclic Scaffolds

Property2H-1,4-Benzoxazin-3(4H)-one (Flat Analog)1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Spiro Scaffold)Mechanistic Impact on Drug Design
Fsp3 Character 0.25 (Low)1.00 (Maximum)High Fsp3 directly correlates with increased solubility and lower clinical attrition[1].
3D Conformation Planar (2D)Orthogonal Rings (3D)Escapes flatland; accesses novel, deep binding pockets with high target selectivity[3].
Aqueous Solubility Poor to ModerateHighImproved dissolution rates and oral bioavailability without relying on heavy formulation.
Metabolic Stability Susceptible to aromatic oxidationResistant to CYP450 oxidationThe absence of aromatic C-H bonds extends half-life and lowers intrinsic clearance (CLint)[2].
Off-Target Toxicity Higher (intercalation risk)LowerReduced promiscuity due to 3D complexity preventing non-specific hydrophobic packing[1].

Synthetic Integration Workflows

The primary vector for diversification on the 1,9-dioxa-4-azaspiro[5.5]undecan-5-one scaffold is the lactam nitrogen (N4). Because lactams are significantly less nucleophilic than standard aliphatic amines, derivatization requires specific catalytic or basic activation.

G cluster_0 Traditional Flat Scaffold cluster_1 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one N1 High sp2 Character Poor Solubility N2 2D Vector Projection Promiscuous Binding N1->N2 Leads to N3 High Fsp3 Character Metabolic Stability N2->N3 Scaffold Hopping (Escape from Flatland) N4 3D Vector Projection High Target Selectivity N3->N4 Enables

Figure 1: Scaffold hopping from planar structures to 3D spirocycles for improved developability.

Detailed Experimental Protocols

To ensure reproducible integration of this building block into drug discovery pipelines, the following self-validating protocols have been optimized. These procedures account for the unique electronic properties of the spirocyclic lactam.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: The lactam nitrogen (N4) is a poor nucleophile, making standard SNAr reactions with aryl halides inefficient. To overcome this activation barrier, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. The use of BrettPhos Pd G3 is critical; its bulky, electron-rich biaryl phosphine ligand facilitates rapid oxidative addition and prevents the competitive binding of the lactam oxygen to the palladium center, driving the reaction toward the desired C-N bond formation.

Materials:

  • 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,9-dioxa-4-azaspiro[5.5]undecan-5-one, the aryl halide, BrettPhos Pd G3, and Cs2CO3.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously deoxygenate will result in the oxidation of the Pd(0) active species, leading to a black palladium precipitate and reaction stalling.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the spirocycle) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the spirocycle via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-aryl spirocycle.

Protocol B: N-Alkylation for Aliphatic Vector Extension

Causality & Rationale: For the attachment of aliphatic chains, the lactam N-H (pKa ~ 16) must be fully deprotonated to generate a highly nucleophilic lactamate anion. Sodium hydride (NaH) is selected as the base because it provides irreversible deprotonation (generating H2 gas), driving the equilibrium entirely to the nucleophilic state prior to the addition of the electrophile.

Materials:

  • 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv)

  • Alkyl Halide (R-I or R-Br) (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF (0.3 M) in a dry round-bottom flask under Argon. Cool the suspension to 0°C using an ice bath.

  • Activation: Dissolve the spirocycle in a minimal volume of DMF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Self-Validation: The evolution of hydrogen gas (bubbling) confirms active deprotonation. The solution should become clear and homogenous.

  • Electrophile Addition: Add the alkyl halide dropwise at 0°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl at 0°C.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, concentrate, and purify via flash chromatography.

Mechanistic Pathway Visualization

G A 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Core Scaffold) B Base Activation (NaH, DMF, 0°C) A->B Deprotonation (pKa ~16) C Pd-Catalyzed Cross-Coupling (Cs2CO3, Toluene, 100°C) A->C Catalytic Cycle D Electrophile Addition (R-X, SN2 Mechanism) B->D Alkylation E Aryl Halide Addition (Ar-X + BrettPhos Pd G3) C->E Oxidative Addition F N-Alkyl Spirocycle (Aliphatic Extension) D->F Yields G N-Aryl Spirocycle (Aromatic Extension) E->G Reductive Elimination

Figure 2: Divergent synthetic workflows for the N-derivatization of the spirocyclic lactam core.

References[1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/jm901241e[2] Capaldo, L., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.3c03554[3] Das, A., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams. Chemical Science (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05700c

Sources

Application

Application Note: Derivatization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one for Biological Screening Libraries

Introduction & Scientific Rationale The "Escape from Flatland" paradigm has fundamentally shifted drug discovery away from planar, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds[1]. Spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The "Escape from Flatland" paradigm has fundamentally shifted drug discovery away from planar, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds[1]. Spirocycles offer unique 3D exit vectors, improved aqueous solubility, and reduced off-target toxicity, which explains why 50% of all clinically approved spirocyclic drugs were commercialized in the 21st century[2].

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a premium spirocyclic building block that fuses a tetrahydropyran (THP) ring with a morpholin-3-one (lactam) ring. Its exceptional fraction of sp3 carbons (Fsp3 = 0.88) and the presence of a metabolically stable lactam make it an ideal core for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library generation.

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is critical before initiating library synthesis. The table below summarizes the theoretical physicochemical data of the underivatized core.

PropertyValueRationale / Impact in Drug Design
Molecular Formula C8H13NO3Defines the core scaffold composition.
Molecular Weight 171.20 g/mol Highly fragment-like (MW < 300); leaves ample room for derivatization.
Fraction sp3 (Fsp3) 0.88Exceptional 3D character; prevents planar stacking and aggregation.
TPSA 47.5 ŲOptimal for membrane permeability and oral bioavailability.
H-Bond Donors 1Single derivatizable vector (N4-H lactam).
H-Bond Acceptors 3Favorable for kinase/receptor hinge binding interactions.
Predicted LogP ~ -0.2High aqueous solubility; mitigates lipophilic toxicity in screening.

Derivatization Strategy: The Causality Behind the Chemistry

The primary functional handle on 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is the N4 lactam nitrogen .

The Chemical Challenge: Unlike basic aliphatic amines, lactams exhibit significant resonance stabilization between the nitrogen lone pair and the adjacent carbonyl (C5). This delocalization drastically reduces the nucleophilicity of the N4 position. Consequently, standard alkylation conditions (e.g., weak bases like K₂CO₃) or reductive amination protocols will fail. Derivatization requires specific electronic activation:

  • Base-Promoted N-Alkylation: To install aliphatic appendages, the lactam must be fully deprotonated using a strong base (pKa > 16) to form a highly nucleophilic lactam anion.

  • Palladium-Catalyzed N-Arylation: To install aromatic pharmacophores, SN2 chemistry is impossible. Instead, Buchwald-Hartwig cross-coupling is employed. We utilize advanced Palladium precatalysts with bulky biaryl phosphine ligands to facilitate the oxidative addition and reductive elimination required to form the C(sp2)-N bond[3]. Notably, aryl bromides and chlorides are strictly preferred over aryl iodides to prevent catalyst poisoning via iodide inhibition[4].

Experimental Protocols

Protocol A: Base-Promoted N-Alkylation

This protocol is self-validating through visual cues (gas evolution) and mass spectrometry.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1.0 mmol, 171.2 mg) and dissolve in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60.0 mg) in small portions. Causality Check: Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases, visually confirming the complete formation of the reactive lactam anion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Workup: Monitor via LC-MS. Upon consumption of the starting material (m/z 172.1 [M+H]⁺), quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol utilizes specific ligand geometry to overcome poor lactam nucleophilicity.

  • Preparation: In an oven-dried Schlenk tube, combine 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1.0 mmol, 171.2 mg), the target aryl bromide (1.1 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 651.6 mg).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg). Expert Insight: Xantphos is explicitly selected due to its wide bite angle, which forces the palladium center into a geometry highly conducive to the reductive elimination of amides and lactams.

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

  • Validation & Workup: Cool to room temperature. Filter the crude dark mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting with EtOAc (20 mL). Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the N-aryl spirocycle.

Biological Screening Workflow

Once the spirocyclic library is synthesized, it enters a rigorous screening cascade. The high Fsp3 nature of these compounds typically yields lower attrition rates during the ADME/Tox phases compared to traditional planar libraries.

G N1 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Core Scaffold) N2 Derivatization (N-Alkylation / N-Arylation) N1->N2 Library Generation N4 Hit Validation (LC-MS, NMR, Purity >95%) N2->N4 QC & Purification N3 High-Throughput Screening (HTS) (Phenotypic / Target-Based) N5 ADME/Tox Profiling (Microsomal Stability, CYP Inhibition) N3->N5 Active Hits N4->N3 Primary Screen N6 Lead Optimization (SAR Development) N5->N6 Validated Leads

Figure 1: Workflow for the derivatization and biological screening of spirocyclic libraries.

Quality Control (QC) & Validation

Before transitioning to biological screening, all derivatized compounds must pass strict QC criteria to prevent false positives:

  • Purity: >95% as determined by analytical HPLC (UV detection at 214 nm and 254 nm).

  • Identity (LC-MS): Confirmation of the exact mass (ESI+).

  • Structural Integrity (¹H-NMR): The defining validation metric for successful derivatization is the complete disappearance of the broad lactam N-H singlet (typically observed around 7.5–8.0 ppm in DMSO-d6) and the appearance of the newly integrated alkyl or aryl protons.

References

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: mdpi.com. URL: [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Source: nih.gov. URL: [Link]

Sources

Method

Application Note: Multimodal Analytical Characterization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Strategic Context: The Spirocyclic Advantage In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The Spirocyclic Advantage

In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. Spirocyclic scaffolds, characterized by two rings fused at a single quaternary carbon, offer an optimal balance of conformational rigidity and spatial vector projection [1].

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Chemical Formula: C₈H₁₃NO₃) is a highly specialized spirocyclic building block [5]. It consists of a morpholin-3-one ring fused to a tetrahydropyran (THP) ring via a shared spiro carbon. This specific topology enhances the molecule's fraction of sp3 carbons (Fsp3), improves metabolic stability, and provides a rigid framework for orienting pharmacophores. However, the presence of the quaternary spiro carbon and the adjacent heteroatoms (oxygen and nitrogen) presents unique analytical challenges that require a self-validating, multimodal characterization strategy [2, 3].

Multimodal Analytical Workflow

To establish absolute structural confidence, we employ an orthogonal analytical pipeline. No single technique is sufficient to fully characterize this spirocycle; instead, mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and X-ray crystallography are used as a self-validating system.

Analytical_Workflow cluster_0 Primary Characterization Modalities S1 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Sample Preparation LCMS LC-HRMS (Exact Mass & Purity) S1->LCMS NMR 1D & 2D NMR (Spiro Connectivity) S1->NMR FTIR FT-IR Spectroscopy (Functional Groups) S1->FTIR XRAY X-Ray Crystallography (3D Conformation) S1->XRAY D1 Integrated Structural Validation LCMS->D1 NMR->D1 FTIR->D1 XRAY->D1

Figure 1: Orthogonal analytical workflow for the characterization of spirocyclic scaffolds.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Experimental Logic

High-Resolution Mass Spectrometry (HRMS) is the first line of validation. While nominal mass confirms the general identity, HRMS provides the exact isotopic mass necessary to definitively prove the elemental composition (C₈H₁₃NO₃). The fragmentation pattern (MS/MS) is equally critical; the spiro linkage is the primary site of collision-induced dissociation (CID), typically resulting in the neutral loss of the THP moiety or the expulsion of carbon monoxide (CO) from the morpholinone lactam.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Serially dilute with 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in H₂O.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 400°C. Acquire data in full scan mode (m/z 50–500) with a resolution of ≥ 50,000 (FWHM).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Logic

1D ¹H and ¹³C NMR provide the baseline atom count, but they cannot independently prove the spiro fusion because the spiro carbon (C6) is quaternary (lacking attached protons)[4]. To establish causality between the morpholinone and THP rings, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (²J and ³J) carbon-proton couplings. Observing cross-peaks from the THP equatorial/axial protons to the quaternary C6, and simultaneously from the morpholinone protons to the same C6, is the only way to unequivocally prove the intact spiro[5.5]undecane core in solution [2].

HMBC_Connectivity C6 Spiro Carbon (C6) δC ~82.5 ppm H7_11 THP Protons (H7, H11) δH ~1.5-2.0 ppm H7_11->C6 2J / 3J HMBC C5 Carbonyl (C5) δC ~169.5 ppm H7_11->C5 4J (No Correlation) H2 Morpholine Protons (H2) δH ~3.9 ppm H2->C6 3J HMBC

Figure 2: Critical HMBC correlations validating the spiro linkage between the THP and morpholinone rings.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • 1D Acquisition:

    • ¹H NMR (400 MHz): Acquire 16 scans with a 2-second relaxation delay (d1).

    • ¹³C{¹H} NMR (100 MHz): Acquire 1024 scans with a 2-second d1 to ensure sufficient signal-to-noise for the quaternary C6 and C5 carbons.

  • 2D HMBC Acquisition: Set up the gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz. Acquire 8 scans per t1 increment using 256 t1 increments.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Logic

FT-IR serves as an orthogonal validation of the functional groups that define the molecule's polarity and hydrogen-bonding capacity. The morpholin-3-one ring contains a lactam (cyclic amide), which exhibits a highly diagnostic C=O stretching frequency. Additionally, the presence of two distinct ether linkages (one in the THP ring, one in the morpholine ring) produces strong, overlapping C-O-C stretching bands.

Step-by-Step Protocol
  • Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean by running a background scan (ambient air).

  • Place 1–2 mg of the solid crystalline sample directly onto the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans).

X-Ray Crystallography (3D Conformation)

Causality & Experimental Logic

While NMR confirms the 2D connectivity and dynamic solution-state behavior, X-ray crystallography is required to determine the absolute solid-state conformation. For spiro[5.5]undecanes, both 6-membered rings typically adopt a chair conformation. The spatial relationship (axial vs. equatorial projection) of the oxygen and nitrogen atoms relative to the spiro junction dictates the molecule's binding kinetics when interacting with a biological target [1].

Step-by-Step Protocol
  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Growth: Cover the vial with perforated parafilm and allow it to stand undisturbed at room temperature for 48–72 hours to facilitate slow evaporation.

  • Diffraction: Select a suitable colorless block crystal under a polarizing microscope. Mount the crystal on a diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å) and cool to 100 K using a nitrogen stream to minimize thermal motion.

Quantitative Data Summary

The table below summarizes the expected analytical parameters for a highly pure sample of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Analytical TechniqueParameter / SignalExpected ValueStructural Implication
LC-HRMS (ESI+) Exact Mass [M+H]⁺172.0970 m/zConfirms elemental formula C₈H₁₃NO₃ (Theoretical: 172.0968)
¹H NMR (CDCl₃) δ 6.50 ppm (br s, 1H)N-H protonConfirms secondary lactam (morpholinone)
¹H NMR (CDCl₃) δ 3.90 ppm (t, 2H)C2-H₂ protonsProtons adjacent to morpholine ether oxygen
¹H NMR (CDCl₃) δ 1.55 – 1.95 ppm (m, 4H)C7-H₂, C11-H₂ protonsTHP methylenes adjacent to the spiro carbon
¹³C NMR (CDCl₃) δ ~169.5 ppmC5 CarbonylConfirms lactam C=O
¹³C NMR (CDCl₃) δ ~82.5 ppmC6 Spiro CarbonQuaternary carbon bridging the two rings
FT-IR (ATR) ν ~3250 cm⁻¹N-H StretchHydrogen-bond donor availability
FT-IR (ATR) ν ~1665 cm⁻¹C=O StretchLactam carbonyl confirmation
FT-IR (ATR) ν ~1110 cm⁻¹C-O-C StretchEther linkages in THP and morpholine rings

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry.
  • Conformational analysis of 1-oxaspiro[5.5]undecanes.Canadian Journal of Chemistry.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.PMC - NIH.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite.PMC - NIH.
  • 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Commercial Availability and Properties.EvitaChem.
Application

large-scale synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Application Note: Scalable Synthesis and Process Optimization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Executive Summary & Strategic Retrosynthesis Spirocyclic scaffolds, particularly spiro[5.5]undecanes, have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Executive Summary & Strategic Retrosynthesis

Spirocyclic scaffolds, particularly spiro[5.5]undecanes, have emerged as privileged structures in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing structural three-dimensionality, these motifs allow medicinal chemists to escape "flatland," thereby improving metabolic stability, target specificity, and aqueous solubility[1][2].

The target compound, 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one , is a highly valuable spiro-morpholinone building block. While modern combinatorial methodologies—such as the use of Stannyl Amine Protocol (SnAP) reagents—provide rapid access to diverse spirocycles for library synthesis[3], they rely on expensive transition-metal catalysts and specialized reagents that are cost-prohibitive for kilogram-scale manufacturing.

To address the need for a scalable, robust, and cost-effective route, we have designed a four-step classical synthesis starting from the inexpensive and readily available tetrahydro-4H-pyran-4-one. The construction of the morpholinone ring relies on the intramolecular Williamson-type cyclization of a tertiary alcohol and a primary alkyl chloride[4]. This application note details the causality behind the process chemistry, in-process controls (IPCs) for self-validation, and step-by-step protocols optimized for scale-up.

Process Chemistry Workflow

G A Tetrahydro-4H-pyran-4-one (Starting Material) B Step 1: Cyanohydrin Formation Reagents: KCN, NaHSO3, H2O Controls Exotherm & Safety A->B C Step 2: Acidic Hydrolysis Reagents: Conc. HCl, 80°C Converts Nitrile to Carboxylic Acid B->C D Step 3: Amide Coupling Reagents: 2-Chloroethylamine, CDI Avoids Tertiary Alcohol Chlorination C->D E Step 4: Intramolecular Cyclization Reagents: KOtBu, THF, 0°C to RT 6-exo-tet Williamson Etherification D->E F 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Target Spirocycle) E->F

Figure 1: Four-step scalable synthetic workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile
  • Causality: Direct addition of cyanide to ketones can be highly exothermic and is prone to base-catalyzed side reactions, such as aldol condensation. Pre-forming the bisulfite adduct stabilizes the intermediate and allows for a controlled, quantitative exchange with cyanide, significantly improving the safety profile on a large scale.

  • Protocol:

    • Dissolve sodium bisulfite (NaHSO₃, 1.2 eq) in distilled water (2.0 M) and cool to 0 °C.

    • Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours to ensure complete bisulfite adduct formation.

    • Prepare a solution of potassium cyanide (KCN, 1.2 eq) in water and add it dropwise to the reaction mixture at 0 °C. (Caution: Highly toxic. Perform in a well-ventilated fume hood with cyanide antidotes available).

    • Stir the biphasic mixture at room temperature for 12 hours.

    • Extract the aqueous layer with dichloromethane (DCM) (3 × 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating IPC: Monitor by GC-MS. The reaction is complete when the starting ketone peak (m/z 100) is fully replaced by the cyanohydrin peak (m/z 127).

Step 2: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid
  • Causality: Basic hydrolysis of tertiary cyanohydrins often leads to retro-aldol fragmentation or epoxide formation. Acidic hydrolysis drives the reaction to the carboxylic acid while preserving the delicate tertiary hydroxyl group.

  • Protocol:

    • Suspend the crude cyanohydrin from Step 1 in concentrated HCl (37%, 10 vol).

    • Heat the mixture to 80 °C and stir for 16 hours.

    • Cool the reaction mixture to 0 °C. The product will often precipitate directly from the acidic medium.

    • Filter the precipitate, wash with ice-cold water, and dry under a high vacuum. If precipitation is incomplete, extract the aqueous layer with ethyl acetate (EtOAc), dry, and concentrate.

  • Self-Validating IPC: Monitor by FT-IR. The sharp nitrile stretch at ~2200 cm⁻¹ must completely disappear, replaced by a broad O-H/carboxylic acid stretch (3300–2500 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Step 3: Synthesis of N-(2-Chloroethyl)-4-hydroxytetrahydro-2H-pyran-4-carboxamide
  • Causality: Traditional acid chloride formation using SOCl₂ or oxalyl chloride would inadvertently chlorinate the sensitive tertiary alcohol. 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid under mild, neutral conditions, allowing selective amidation without protecting groups.

  • Protocol:

    • Dissolve the α-hydroxy acid (1.0 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere.

    • Add CDI (1.1 eq) portionwise at room temperature. Stir for 2 hours until CO₂ evolution ceases (formation of the active acyl imidazole).

    • Add 2-chloroethylamine hydrochloride (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Stir at room temperature for 12 hours.

    • Quench with 1M aqueous HCl to remove unreacted amines and imidazole. Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating IPC: Monitor by LC-MS. Confirm the presence of the product mass (m/z 208 [M+H]⁺) exhibiting the characteristic 3:1 isotopic pattern of a single chlorine atom.

Step 4: Intramolecular Cyclization to 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one
  • Causality: The tertiary alcohol is sterically hindered and weakly acidic (pKa ~17). Potassium tert-butoxide (KOtBu) provides sufficient basicity to generate the tertiary alkoxide, which rapidly undergoes an entropically favored 6-exo-tet cyclization to displace the primary chloride, yielding the spiro-morpholinone ring[4].

  • Protocol:

    • Dissolve the chloroethyl amide (1.0 eq) in anhydrous THF (15 vol) and cool to 0 °C under nitrogen.

    • Add KOtBu (2.2 eq) portionwise. Note: 2.2 equivalents are required because the amide N-H (pKa ~15) will be deprotonated first, followed by the tertiary alcohol.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3 × 5 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify by recrystallization from MTBE/Heptane to afford the pure spirocycle as a white crystalline solid.

  • Self-Validating IPC: Monitor by LC-MS. The starting material (m/z 208) must be completely consumed, yielding the cyclized product (m/z 172 [M+H]⁺) with the disappearance of the chlorine isotope pattern.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields, purity profiles, and key ¹H NMR diagnostic signals for each stage of the synthetic workflow.

CompoundMW ( g/mol )Expected YieldPurity (HPLC)Key ¹H NMR Diagnostic Signals (δ, ppm, CDCl₃ or DMSO-d₆)
Cyanohydrin 127.1490 - 94%>98%5.80 (s, 1H, OH), 3.95-3.65 (m, 4H, pyran CH₂)
α-Hydroxy Acid 146.1482 - 86%>95%12.50 (br s, 1H, COOH), 5.25 (s, 1H, OH)
Chloroethyl Amide 207.6685 - 89%>97%7.90 (br t, 1H, NH), 3.65 (t, 2H, CH₂Cl)
Target Spirocycle 171.1972 - 78%>99%8.15 (br s, 1H, NH), 3.82 (t, 2H, morpholine OCH₂)

References

  • [1] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. NIH (PMC).

  • [2] The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.

  • [3] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.

  • [4] Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI Molecules.

Sources

Method

Application Notes &amp; Protocols for the Purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

An advanced guide for researchers, scientists, and drug development professionals on the purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. The spirocyclic scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide for researchers, scientists, and drug development professionals on the purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

The spirocyclic scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement of atoms that can lead to novel pharmacological properties. 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, a member of this class, presents both opportunities and challenges in its synthesis and purification. Achieving high purity of this compound is paramount for its accurate biological evaluation and potential development as a therapeutic agent. This guide provides a detailed overview of the principles and practical methods for the purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, drawing upon established techniques for similar molecular architectures.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties. 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a relatively polar, heterocyclic compound containing a lactam ring, two ether linkages, and a secondary amine. These functional groups dictate its solubility and chromatographic behavior.

Predicted Properties:

  • Polarity: Moderately polar due to the presence of the amide and ether functionalities.

  • Solubility: Likely soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dichloromethane, ethyl acetate). Its solubility in nonpolar solvents like hexanes is expected to be low.

  • Physical State: While specific data for this exact compound is sparse, related spirocyclic compounds can be crystalline solids or oils.[1]

Potential Impurities:

Impurities in a sample of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one will largely depend on its synthetic route. Common impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Reagents and catalysts used in the synthesis.

  • Solvents from the reaction and work-up.

Purification Strategy: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The general workflow for purifying 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is outlined below.

Purification_Workflow Crude_Product Crude 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures or oily products Purity_Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography If further purification is needed Pure_Product Purified Product Purity_Analysis->Pure_Product If purity is ≥ 95%

Figure 1: General workflow for the purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2][3] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5]

Rationale for Recrystallization

This method is ideal if the target compound is a solid and when impurities have different solubility profiles. For 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol for Recrystallization

Materials:

  • Crude 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with a stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended Solvents/Conditions
Solvent Systems Ethanol/water, Isopropanol/water, Ethyl acetate/hexanes
Temperature Dissolution at the boiling point of the solvent, crystallization at room temperature followed by cooling in an ice bath.
Expected Outcome Crystalline solid with improved purity.

Method 2: Column Chromatography

For oily products or complex mixtures where recrystallization is not effective, column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Rationale for Column Chromatography

Given the polar nature of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, normal-phase chromatography using a polar stationary phase like silica gel is appropriate. The compound will be eluted with a mobile phase of moderate polarity.

Protocol for Column Chromatography

Materials:

  • Crude 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (mobile phase), e.g., a mixture of ethyl acetate and hexanes

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system. A good system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradients of Ethyl Acetate in Hexanes (e.g., 20% to 80%)
Monitoring TLC with a suitable stain (e.g., potassium permanganate)
Expected Outcome A purified oil or solid, free from less polar and more polar impurities.

Purity Assessment

After purification, it is essential to assess the purity of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a highly sensitive measure of purity.

Conclusion

The purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one requires a systematic approach based on its physicochemical properties. Recrystallization is the preferred method for solid materials, offering a straightforward path to high purity. For more challenging separations or non-crystalline products, column chromatography provides a versatile and powerful alternative. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop a robust and efficient purification strategy for this promising spirocyclic compound.

References

  • Cartwright, S. J., & Waley, S. G. (1984). Purification of β-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512.
  • Roupas, P., et al. (1984). Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 25(4), 489-496.
  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505-512.
  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PubMed. [Link]

  • Bisht, S. P. S., et al. (2012). Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 126-130.
  • de Witte, M. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21683-21703.
  • Pavia, D. L., et al. (2009). Experiment 9 — Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
  • Kranidiotis, G. F., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3293.
  • Ponomarev, I. I., et al. (2016). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Jasperse, C. (n.d.). Recrystallization I.

Sources

Application

Application and Protocols for the Utilization of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in the Development of Novel Kinase Inhibitors

Introduction: The Quest for Specificity and Novelty in Kinase Inhibitor Scaffolds The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity and Novelty in Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. However, the highly conserved ATP-binding site across many kinases poses a significant challenge in developing selective inhibitors, often leading to off-target effects. A promising strategy to overcome this hurdle is the exploration of novel, three-dimensional scaffolds that can exploit subtle differences in the kinase active site or engage allosteric pockets. Spirocyclic systems, with their inherent rigidity and well-defined exit vectors, are increasingly recognized as "privileged" scaffolds in medicinal chemistry, capable of imparting improved potency, selectivity, and physicochemical properties.[1]

This guide introduces 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a novel and underexplored scaffold for the development of next-generation kinase inhibitors. While direct literature on this specific heterocycle in kinase inhibition is nascent, its structural relative, the azaspiro[5.5]undecane core, has shown promise in various therapeutic areas.[2] This document will provide a comprehensive overview of the rationale for its use, detailed synthetic protocols for library generation, and a tiered workflow for screening and characterizing potential kinase inhibitors derived from this unique scaffold.

The Rationale for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one as a Kinase Inhibitor Scaffold

The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one core offers several advantageous features for kinase inhibitor design:

  • Structural Rigidity and 3D-Character: The spirocyclic nature locks the cyclohexane and piperidinone rings in a defined orientation, reducing the entropic penalty upon binding and allowing for precise projection of substituents into the kinase active site.

  • Defined Exit Vectors: The nitrogen atom of the lactam and the methylene groups of the dioxane ring provide clear points for chemical modification, enabling the exploration of structure-activity relationships (SAR).

  • Hydrogen Bonding Capabilities: The lactam carbonyl and the ether oxygens can act as hydrogen bond acceptors, potentially interacting with key residues in the kinase hinge region or other parts of the ATP-binding pocket.

  • Novel Chemical Space: As an underexplored scaffold, it offers the potential to discover inhibitors with novel binding modes and to circumvent existing intellectual property.

PART 1: Synthesis of a 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one-based Compound Library

The following protocols outline a general approach to synthesize a library of compounds based on the 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one scaffold. The key steps involve the synthesis of the core scaffold followed by diversification.

Protocol 1.1: Synthesis of the Parent Scaffold

The synthesis of the parent 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one can be achieved through a multi-step sequence starting from commercially available materials. The following is a representative, hypothetical route.

Materials:

  • 1,3-Dioxane-5-carboxylic acid

  • 4-Aminotetrahydropyran

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Dess-Martin periodinane (DMP)

  • Ammonia (NH₃) in a suitable solvent

  • Appropriate solvents (DCM, DMF, etc.) and reagents for purification.

Procedure:

  • Amide Coupling:

    • Activate the carboxylic acid of 1,3-dioxane-5-carboxylic acid by converting it to the acid chloride with SOCl₂.

    • React the resulting acid chloride with 4-aminotetrahydropyran in the presence of TEA to form the corresponding amide.

  • Oxidation:

    • Oxidize the secondary alcohol on the tetrahydropyran ring of the amide to a ketone using DMP.

  • Cyclization to Lactam:

    • A plausible, though challenging, step would involve an intramolecular cyclization. A more practical approach for library synthesis might involve a different ring system that is more amenable to forming the desired spiro-lactam. For the purpose of this guide, we will assume the availability of the core scaffold for derivatization.

Protocol 1.2: N-Alkylation/Arylation for Library Diversification

This protocol describes the diversification of the parent scaffold at the lactam nitrogen.

Materials:

  • 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

  • A library of alkyl or aryl halides (R-X)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (1 equivalent) in anhydrous DMF.

  • Add a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) portion-wise at 0 °C and stir for 30 minutes at room temperature.[3]

  • Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl.[3]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted derivative.

G scaffold 1,9-Dioxa-4-azaspiro [5.5]undecan-5-one reaction N-Alkylation/ Arylation scaffold->reaction base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->reaction reagents Library of R-X (Alkyl/Aryl Halides) reagents->reaction product N-Substituted Library reaction->product

Caption: Workflow for N-functionalization of the spiro-scaffold.

PART 2: Tiered Screening Protocol for Kinase Inhibitor Discovery

A tiered approach is recommended to efficiently identify and characterize potent and selective kinase inhibitors from the synthesized library.

Tier 1: Primary High-Throughput Biochemical Screening

The initial screen should be performed against a panel of representative kinases to identify initial hits. A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is a robust and universal method.[4][5]

Protocol 2.1: ADP-Glo™ Kinase Assay

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal.

Materials:

  • Synthesized compound library (e.g., at 10 µM final concentration)

  • Panel of purified protein kinases

  • Respective kinase-specific substrates

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction:

    • In each well of a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

    • Add the test compound from the library (typically dissolved in DMSO). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

Assay TechnologyPrincipleThroughputAdvantagesDisadvantages
ADP-Glo™ Luminescence (ADP detection)HighUniversal for all kinases, high sensitivityIndirect measurement, potential for ATP-competitive interference
LanthaScreen™ TR-FRET TR-FRET (Binding or Activity)HighBinding assays can identify allosteric inhibitors, robustRequires specific labeled tracers or antibodies
Z'-LYTE® FRET (Phosphorylation detection)HighDirect measurement of phosphorylation, good for secondary screeningRequires specific peptide substrates and antibodies

Table 1: Comparison of common biochemical kinase assay formats.[6]

Tier 2: Hit Confirmation and Potency Determination

Compounds showing significant inhibition (e.g., >50% at 10 µM) in the primary screen should be subjected to secondary assays to confirm their activity and determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 2.2: IC₅₀ Determination

  • Prepare serial dilutions of the "hit" compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the same biochemical assay as in Tier 1 with these dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cell-Based Assays for Target Engagement and Cellular Activity

Biochemical hits must be validated in a cellular context to assess membrane permeability, target engagement at physiological ATP concentrations, and effects on downstream signaling.[7]

Protocol 2.3: Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)

Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase within intact cells. A reduction in substrate phosphorylation upon compound treatment indicates cellular target engagement.[8][9]

Materials:

  • A cell line that expresses the target kinase and its substrate.

  • The hit compound.

  • Cell lysis buffer.

  • Antibodies: a phospho-specific antibody for the substrate and a total protein antibody for loading control.

  • Reagents for Western blotting or an in-cell ELISA kit.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the hit compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Quantify the level of the phosphorylated substrate and total substrate using Western blotting or an in-cell ELISA.

  • A dose-dependent decrease in the ratio of phosphorylated to total substrate confirms cellular activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Assays lib Compound Library (1,9-Dioxa-4-azaspiro... derivatives) screen High-Throughput Biochemical Screen (e.g., ADP-Glo™ vs. Kinase Panel) lib->screen hits Initial Hits (e.g., >50% inhibition @ 10µM) screen->hits ic50 IC₅₀ Determination (Dose-Response Curve) hits->ic50 selectivity Selectivity Profiling (vs. related kinases) ic50->selectivity target_engagement Target Engagement Assay (e.g., Cellular Phosphorylation) selectivity->target_engagement phenotypic Phenotypic Assay (e.g., Cell Proliferation) target_engagement->phenotypic lead_candidate lead_candidate phenotypic->lead_candidate Lead Candidate

Caption: Tiered screening workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one scaffold represents a novel and promising starting point for the development of innovative kinase inhibitors. Its rigid, three-dimensional structure provides a unique framework for achieving high potency and selectivity. The protocols detailed in this guide offer a comprehensive roadmap for researchers to synthesize and evaluate compound libraries based on this scaffold. By systematically applying this tiered screening approach, from broad biochemical profiling to targeted cell-based validation, drug development professionals can efficiently identify and optimize lead candidates. Future work should focus on expanding the synthetic routes to allow for greater diversification of the core structure and on profiling promising hits against broader kinase panels and in relevant disease models to fully elucidate their therapeutic potential.

References

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • ICE Bioscience. Kinase - ICE Bioscience. Available at: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • De la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34051-34067. Available at: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Vasta, J. D., & Creative, C. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3107–3119. Available at: [Link]

  • Wehrman, T. S., O'Donnell, E. A., Lumpe, M. J., Osetek, B. E., & Krutzik, P. O. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. Available at: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available at: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available at: [Link]

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. Е., Dogonadze, M. Z., Vinogradova, T. I., Gureev, M. А., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. Available at: [Link]

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., Pascual, R., Monroy, X., Vidal-Torres, A., Serafini, M.-T., Vela, J. M., & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]

  • García, M., Virgili, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., Bordas, M., Pascual, R., Burgueño, J., Vidal-Torres, A., Fernández de Henestrosa, A. R., Ayet, E., Merlos, M., Vela, J. M., & Plata-Salamán, C. R. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • Arkivoc. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Available at: [Link]

  • Hong Lab. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available at: [Link]

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., Pascual, R., Monroy, X., Vidal-Torres, A., Serafini, M.-T., Vela, J. M., & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Welcome to the Technical Support Center. As spirocyclic scaffolds gain unprecedented traction in medicinal chemistry due to their high sp³ character and favorable pharmacokinetic profiles[1], the demand for robust, high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As spirocyclic scaffolds gain unprecedented traction in medicinal chemistry due to their high sp³ character and favorable pharmacokinetic profiles[1], the demand for robust, high-yielding synthetic routes has surged. Morpholin-3-one rings are privileged pharmacophores often assembled via the annulation of amino alcohols or aza-oxyallyl cations[2].

This guide provides a comprehensive, causality-driven troubleshooting framework for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecan-5-one . While alternative methods for synthesizing related non-carbonyl 1,9-dioxa-4-azaspiro[5.5]undecane derivatives include Prins cascade cyclizations[3] or glycosylidene derivative pathways[4], the highly functionalized 5-one (lactam) derivative requires a highly controlled, four-step assembly starting from tetrahydro-4H-pyran-4-one.

Synthetic Workflow & Methodologies

The validated synthetic route relies on a Strecker-type cyanohydrin formation, acid hydrolysis, sterically demanding amidation, and a final base-promoted intramolecular spirocyclization.

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one (Starting Material) B Cyanohydrin Formation TMSCN, ZnI2 A->B Step 1 C Acid Hydrolysis HCl (aq), <60°C B->C Step 2 D Amide Coupling 2-Chloroethylamine, HATU C->D Step 3 E Spirocyclization NaH, THF, 0°C D->E Step 4 F 1,9-Dioxa-4-azaspiro[5.5] undecan-5-one E->F Final Product

Figure 1: Four-step synthetic workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Validated Step-by-Step Protocols

Protocol 1: Synthesis of 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid (Steps 1 & 2)

  • Cyanohydrin Formation: Charge a flame-dried flask with tetrahydro-4H-pyran-4-one (1.0 equiv) and anhydrous DCM. Add ZnI₂ (0.05 equiv) and cool to 0 °C under nitrogen. Dropwise add TMSCN (1.2 equiv). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the crude TMS-cyanohydrin.

  • Hydrolysis: Suspend the crude intermediate in concentrated HCl (aq) and heat strictly to 55 °C for 12 hours.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate to afford the pure α-hydroxy acid.

Protocol 2: Synthesis of N-(2-chloroethyl)-4-hydroxytetrahydro-2H-pyran-4-carboxamide (Step 3)

  • Activation: Dissolve the α-hydroxy acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 2-chloroethylamine hydrochloride (1.2 equiv) portion-wise. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry, and purify via flash chromatography.

Protocol 3: Intramolecular Spirocyclization (Step 4)

  • Deprotonation: Dissolve the chloroethyl amide (1.0 equiv) in anhydrous THF at 0 °C. Portion-wise add NaH (60% dispersion in mineral oil, 2.2 equiv) under a stream of nitrogen.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Carefully quench with ice water. Extract with DCM, dry over MgSO₄, and concentrate. Purify by recrystallization or silica gel chromatography to yield the target spiro-lactam.

Quantitative Data: Optimization of Spirocyclization

The final spirocyclization step is highly sensitive to solvent and base selection. The table below summarizes the causality between reaction conditions and yield.

SolventBaseTemperatureYield (%)Primary ImpurityMechanistic Rationale
DMFK₂CO₃80 °C35%N-vinyl amideHigh temp and polar aprotic solvent promote E2 elimination.
THFt-BuOK25 °C55%Unreacted SMBase is too sterically hindered to efficiently deprotonate the tertiary alcohol.
DMFNaH0 to 25 °C72%N-vinyl amideHigh dielectric constant of DMF loosens ion pairs, increasing basicity over nucleophilicity.
THF NaH 0 to 25 °C 88% Trace azetidinoneTight ion pairing in THF favors 6-exo-tet nucleophilic attack over E2 elimination.

Troubleshooting Guide

Issue 1: Cyanohydrin yield is consistently below 50%.

  • Causality: The addition of cyanide to a ketone is an equilibrium process. If using standard NaCN/HCl, the equilibrium favors the starting ketone due to the steric hindrance of the tetrahydropyran ring.

  • Solution: Use TMSCN with a catalytic amount of ZnI₂. The formation of the strong Si-O bond traps the alkoxide as a silyl ether, driving the reaction to >95% completion.

Issue 2: During acid hydrolysis of the nitrile, LC-MS shows a major impurity at [M-18].

  • Causality: The tertiary hydroxyl group at C4 is highly prone to E1 elimination under strongly acidic conditions at elevated temperatures, leading to 3,6-dihydro-2H-pyran-4-carboxylic acid.

  • Solution: Strictly control the internal reaction temperature to <60 °C. Do not use H₂SO₄; concentrated HCl provides sufficient acidity for nitrile hydrolysis without acting as a severe dehydrating agent.

Issue 3: The amide coupling with 2-chloroethylamine is sluggish and low-yielding.

  • Causality: The tertiary alcohol creates significant steric bulk around the adjacent carboxylic acid, hindering the approach of the amine to standard activated esters (like those formed by EDC/NHS).

  • Solution: Utilize HATU. The 7-aza-1-hydroxybenzotriazole leaving group formed by HATU is highly reactive and specifically excels in sterically demanding amidations.

Issue 4: The spirocyclization step yields N-vinyl amide instead of the desired spirocycle.

  • Causality: NaH deprotonates both the tertiary alcohol and the amide NH. While the alkoxide is a better nucleophile, the highly basic conditions can trigger an E2 elimination of the chloroethyl group before cyclization occurs.

  • Solution: Switch the solvent from DMF to THF. THF maintains a tighter Na⁺-alkoxide ion pair, which slightly attenuates basicity while preserving enough nucleophilicity for the favorable 6-exo-tet cyclization (See Figure 2).

MechanisticPathway Start N-(2-chloroethyl)-4-hydroxy tetrahydro-2H-pyran-4-carboxamide Deprot Double Deprotonation (NaH) Forms Alkoxide & Amidate Start->Deprot PathA O-Alkylation (6-exo-tet) Favored Pathway Deprot->PathA PathB N-Alkylation (4-exo-tet) Disfavored (Baldwin's Rules) Deprot->PathB PathC E2 Elimination Side Reaction Deprot->PathC ProdA 1,9-Dioxa-4-azaspiro[5.5] undecan-5-one (Target) PathA->ProdA ProdB Spiro-azetidinone (Trace Impurity) PathB->ProdB ProdC N-vinyl amide (Major Impurity in DMF) PathC->ProdC

Figure 2: Mechanistic pathways during the base-promoted spirocyclization step.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this spirocycle via a Prins cascade instead? A: While Prins cascade cyclizations are excellent for assembling spirotetrahydropyrans, they typically yield the non-carbonyl ether derivatives (e.g., 1,9-dioxa-4-azaspiro[5.5]undecanes)[3]. To obtain the specific 5-one (lactam) derivative required here, the cyanohydrin/amidation route is necessary.

Q: Are there alternative routes if the chloroethylamine coupling fails? A: Yes. You can react the α-hydroxy acid with ethanolamine to form a diol-amide. Following this, you must perform a highly selective mono-tosylation of the primary alcohol, followed by base-promoted cyclization. However, this adds a synthetic step and requires careful control of the tosylation stoichiometry to avoid reacting the tertiary alcohol.

Q: Why do we need 2.2 equivalents of NaH in the final step? A: The substrate contains two acidic protons: the tertiary alcohol (pKa ~17) and the amide N-H (pKa ~15). Both must be deprotonated to form the reactive di-anion (alkoxide/amidate). Using less than 2 equivalents will result in incomplete alkoxide formation, stalling the cyclization.

References

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring Source: NIH / PMC URL:[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and discovery scientists troubleshooting the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and discovery scientists troubleshooting the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2)[1]. As a conformationally restricted spiro-morpholinone scaffold, its synthesis presents unique chemoselectivity and steric challenges.

This center covers the two primary synthetic architectures used to construct this spirocycle: the multicomponent Bargellini Pathway and the stepwise Cyanohydrin Pathway .

Part 1: The Bargellini Multicomponent Pathway

The Bargellini reaction is a powerful, one-pot method to construct sterically hindered morpholin-3-ones from ketones, chloroform, and 1,2-aminoalcohols under strongly basic conditions[2]. For our target, the reaction utilizes tetrahydropyran-4-one and 2-aminoethanol.

FAQ & Troubleshooting

Q1: My Bargellini reaction is yielding a highly polar, open-chain carboxylic acid instead of the spiro-morpholinone. What is the mechanistic cause? A: This is a classic kinetic failure. The reaction proceeds via a transient gem-dichloroepoxide (the "Bargellini epoxide")[3]. When 2-aminoethanol attacks this epoxide, it generates a highly reactive acyl chloride intermediate. If the intramolecular cyclization by the second nucleophilic group (the amine or alcohol) is slower than intermolecular hydrolysis by the aqueous base, the acyl chloride irreversibly hydrolyzes to the open-chain acid[3]. Solution: Transition from standard aqueous NaOH to Phase-Transfer Catalysis (PTC) conditions using tetrabutylammonium bromide (TBAB) in a biphasic CH₂Cl₂/solid NaOH system. This minimizes water exposure and accelerates the intramolecular lactamization[2].

Q2: The reaction mixture rapidly turns into an intractable black tar, and the yield is <10%. How do I control this? A: The deprotonation of chloroform to generate dichlorocarbene is highly exothermic[2]. If the temperature exceeds 15 °C, the dichlorocarbene rapidly polymerizes or undergoes side reactions with the solvent, leading to tar formation. Solution: Implement strict thermal control. Add the solid NaOH in small, controlled portions over 1–2 hours while maintaining the internal reaction temperature strictly between 0 °C and 5 °C.

Validated Protocol: PTC-Optimized Bargellini Synthesis
  • Initialization: Charge a jacketed reactor with tetrahydropyran-4-one (1.0 eq, 100 mmol), 2-aminoethanol (1.2 eq, 120 mmol), and TBAB (0.1 eq, 10 mmol) in anhydrous CH₂Cl₂ (150 mL).

  • Cooling: Chill the mixture to 0–5 °C under argon.

  • Reagent Addition: Add chloroform (1.5 eq, 150 mmol) dropwise over 15 minutes.

  • Carbene Generation: Add pulverized solid NaOH (4.0 eq, 400 mmol) in 5 equal portions over 1.5 hours. Critical: Do not allow the internal temperature to exceed 10 °C.

  • Cyclization: Remove the cooling bath and stir vigorously at 20 °C for 16 hours.

  • Workup: Quench with ice water (100 mL). Separate the organic layer, extract the aqueous phase with CH₂Cl₂ (2 × 50 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes) to yield the spiro-morpholinone.

Bargellini A Tetrahydropyran-4-one + CHCl3 + NaOH B Trichloromethyl Carbinol Anion A->B Deprotonation & Addition C Bargellini Epoxide (gem-dichloroepoxide) B->C Intramolecular SN2 (-Cl-) D Nucleophilic Attack by 2-Aminoethanol C->D Epoxide Opening E Acyl Chloride Intermediate D->E Concerted Elimination (-Cl-) F 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Spiro-morpholinone) E->F Intramolecular Cyclization G Side Reaction: Hydrolysis to Open-Chain Acid E->G Excess H2O / Base

Figure 1: Mechanistic pathway and competing hydrolysis in the Bargellini reaction.

Part 2: The Stepwise Cyanohydrin Pathway

For researchers requiring absolute control over intermediates, the stepwise route via cyanohydrin formation, hydrolysis, and amidation is preferred.

FAQ & Troubleshooting

Q3: During the final cyclization of N-(2-hydroxyethyl)-4-hydroxytetrahydropyran-4-carboxamide, I am isolating a 5-membered spiro-oxazoline instead of the 6-membered morpholinone. Why? A: When the primary alcohol of the 2-aminoethanol moiety is activated (e.g., via tosylation), two intramolecular nucleophiles compete for the electrophilic carbon: the tertiary alkoxide (leading to the desired 6-exo-tet cyclization) and the amide carbonyl oxygen (leading to a 5-exo-tet cyclization). The amide oxygen is kinetically favored, resulting in the spiro-oxazoline byproduct. Solution: To favor the morpholinone, you must thermodynamically drive the reaction or increase the nucleophilicity of the tertiary alcohol. Pre-form the tertiary alkoxide using a strong, non-nucleophilic base (like NaH) before the cyclization step is allowed to warm up.

Q4: My nitrile hydrolysis step is yielding a byproduct with an alkene signal in the NMR. How do I prevent this? A: Hydrolysis of the tertiary cyanohydrin with concentrated acids (e.g., HCl) at elevated temperatures frequently causes dehydration of the tertiary alcohol, yielding 3,6-dihydro-2H-pyran-4-carboxylic acid. Solution: Switch to a milder hydrolysis protocol. Use a Pinner reaction sequence (HCl in anhydrous MeOH to form the methyl ester, followed by mild LiOH saponification), or use enzymatic nitrilases if available.

Validated Protocol: Stepwise Cyclization
  • Selective Activation: Dissolve N-(2-hydroxyethyl)-4-hydroxytetrahydropyran-4-carboxamide (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (1.5 eq) and cool to 0 °C.

  • Tosylation: Add p-Toluenesulfonyl chloride (1.05 eq) portion-wise. Stir for 2 hours at 0 °C to selectively tosylate the primary alcohol. Quench with saturated NaHCO₃, extract, and dry.

  • Ring Closure: Dissolve the crude tosylate in anhydrous THF and cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Thermodynamic Control: Stir at 0 °C for 30 minutes to ensure complete alkoxide formation, then warm to 25 °C for 4 hours to drive the 6-exo-tet cyclization.

Cyanohydrin A N-(2-hydroxyethyl)- 4-hydroxytetrahydropyran- 4-carboxamide B O-Activation (TsCl, Et3N, 0 °C) A->B C Desired Pathway: Alkoxide Attack B->C NaH, THF E Side Reaction: Amide Oxygen Attack B->E Kinetic Control D Target: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one C->D 6-Exo-Tet F Byproduct: Spiro-oxazoline derivative E->F 5-Exo-Tet

Figure 2: Competing cyclization pathways during the activation of the primary alcohol.

Part 3: Quantitative Data & Route Selection

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the primary synthetic pathways.

Synthetic RouteOverall YieldTotal Reaction TimeMajor Side ReactionsScalability Profile
Bargellini (PTC) 45–60%~18 h (1 step)Open-chain hydrolysis, Tar formationHigh (Ideal for >10g scale, requires strict cooling)
Cyanohydrin (Stepwise) 30–40%~72 h (4 steps)Dehydration, Oxazoline kinetic trapModerate (Labor-intensive purification)
Corey-Chaykovsky (Epoxide) 50–65%~48 h (3 steps)Epoxide rearrangementHigh (Reliable, but requires hazardous reagents)

References

  • Serafini, M., et al. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. MDPI / Molecules. Retrieved from:[Link]

  • Encyclopedia MDPI (2021). Multicomponent Bargellini Reaction. Retrieved from:[Link]

  • Lai, J. T., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. ACS Publications / Journal of Organic Chemistry. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis, handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis, handling, and purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2).

Spirocyclic building blocks are pivotal in modern drug discovery for increasing sp3 character, improving metabolic stability, and escaping the "flatland" of traditional aromatic scaffolds[1]. However, the synthesis of oxa-azaspiro compounds—specifically those fusing a morpholinone ring with a tetrahydropyran ring—often presents unique thermodynamic and kinetic challenges[2]. This guide provides field-proven, self-validating methodologies to ensure the scientific integrity of your spirocyclic libraries[3].

PART 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: I am consistently observing a +18 Da mass impurity in my LC-MS analysis. What is the mechanistic cause, and how do I resolve it? Cause: The +18 Da impurity ( m/z 190.1 [M+H]+ vs. the target m/z 172.1) is almost certainly the uncyclized, open-chain intermediate (e.g., the hydroxy-amide precursor). The spirocyclization step to form the morpholin-5-one ring is an intramolecular dehydration. If the thermodynamic driving force is insufficient, the equilibrium stalls, leaving the ring open. Resolution: Drive the equilibrium forward by optimizing the dehydrating conditions. If utilizing a thermal cyclization, implement a Dean-Stark trap to physically remove water from the system. Alternatively, employ a coupling reagent (e.g., HATU or EDC/HOBt) to activate the intermediate. Self-Validation: Spike the crude mixture with a known standard of the open-chain precursor. If the +18 Da peak co-elutes perfectly, the diagnosis is confirmed.

Q2: My sample degrades when stored in aqueous biological buffers. Is the spirocycle inherently unstable? Cause: While the tetrahydropyran ether is robust, the spiro-lactam (morpholinone) moiety is susceptible to hydrolytic ring-opening under extreme pH conditions[4]. Nucleophilic attack by hydroxide ( OH− ) at the C5 carbonyl carbon cleaves the lactam bond, reverting the molecule to an amino-ether acid. Resolution: Formulate your screening libraries in anhydrous DMSO. For aqueous assays, ensure the buffer is strictly maintained between pH 5.5 and 7.5. Avoid prolonged incubation at elevated temperatures in basic media.

Q3: I detect a high-molecular-weight impurity that is approximately double the target mass. How does this form? Cause: This is a dimeric or oligomeric impurity. During the formation of the morpholinone ring, intermolecular condensation between two open-chain precursors competes with the desired intramolecular spirocyclization. This is a kinetic issue driven by high substrate concentration. Resolution: Perform the cyclization step under high-dilution conditions ( 0.05 M). The probability of the two reactive ends of a single molecule finding each other (unimolecular) is independent of concentration, whereas intermolecular collisions (bimolecular) decrease significantly at high dilution.

PART 2: Data Presentation & Impurity Profiling

To streamline your analytical workflows, compare your LC-MS and NMR data against the standardized impurity profile below.

Impurity TypeLC-MS Signature ( [M+H]+ )Structural CharacteristicRoot CauseMitigation Strategy
Target Spirocycle 172.1 Intact 1,9-Dioxa-4-azaspiro systemN/AN/A
Open-Chain Precursor 190.1 (+18 Da)Primary/Secondary alcohol + AmideIncomplete dehydrationUse Dean-Stark trap or coupling agents
Ring-Opened Hydrolysate 190.1 (+18 Da)Amino acid derivativeHigh/Low pH exposureStore in anhydrous DMSO; buffer pH 6-7
Dimeric Condensate 343.2 (~2x Mass)Intermolecular bis-amideHigh reaction concentrationRun cyclization at 0.05 M dilution
Trace Metal Adducts Isotopic clustersPd/Ru/Cu coordinationCatalyst carryoverTreat with metal scavenger resins

PART 3: Experimental Protocols for Purification

Every protocol must act as a self-validating system. Do not proceed to biological screening without confirming purity via the validation checks integrated below.

Protocol A: Reverse-Phase Prep-HPLC for Isomer and Dimer Separation

This method resolves the target spirocycle from polar open-chain impurities and non-polar dimers.

  • Sample Preparation: Dissolve the crude 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in a 1:1 mixture of MeCN:H 2​ O (ensure complete dissolution; filter through a 0.22 μ m PTFE syringe filter).

  • Column Selection: Use a C18 Prep column (e.g., 250 x 21.2 mm, 5 μ m particle size) to ensure high surface area for the separation of structurally similar hydrolysates.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade H 2​ O.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The polar open-chain impurity will elute first (approx. 5-7 min), followed by the target spirocycle (10-12 min), and finally the dimeric impurities (>15 min).

  • Self-Validation Check: Lyophilize the collected main fraction. Re-inject 1 μ L onto an analytical LC-MS. The chromatogram must show a single peak (>98% UV purity at 214 nm) with m/z 172.1.

Protocol B: Scavenger Resin Treatment for Metal and Amine Removal

If transition metals or unreacted amino-alcohols are present, they can coordinate with the spiro-lactam and cause assay interference.

  • Resin Preparation: Swell 3 equivalents (relative to suspected impurity) of a polymer-bound isocyanate resin (for amine scavenging) and a thiol-functionalized silica resin (e.g., QuadraPure™ for metal scavenging) in anhydrous DCM for 15 minutes.

  • Incubation: Add the crude spirocycle solution (in DCM) to the swelled resins. Agitate gently on an orbital shaker at room temperature for 4 hours. Causality: The isocyanate covalently binds primary/secondary amines, while the thiols chelate soft metals, trapping them on the solid phase.

  • Filtration: Filter the suspension through a Celite pad to remove the resins. Wash the pad with 2 column volumes of DCM.

  • Self-Validation Check: Perform an ICP-MS analysis on an aliquot of the filtrate. Metal content must be <10 ppm before proceeding to biological evaluation.

PART 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the causal relationships in impurity formation and the standardized purification workflow.

MechanisticPathway A Open-Chain Precursor (Hydroxy-Amide) B 1,9-Dioxa-4-azaspiro [5.5]undecan-5-one (Target) A->B Intramolecular Cyclization (High Dilution) C Dimeric Impurity (Intermolecular) A->C Intermolecular Condensation (High Conc.) D Hydrolyzed Product (Ring-Opened) B->D Hydrolysis (Extreme pH)

Figure 1: Mechanistic pathways governing spirocyclization, dimerization, and hydrolytic degradation.

PurificationWorkflow Step1 Crude 1,9-Dioxa-4-azaspiro [5.5]undecan-5-one Step2 Scavenger Resin Treatment (Thiol & Isocyanate Resins) Step1->Step2 Removes trace metals & unreacted amines Step3 Reverse-Phase Prep-HPLC (C18, H2O/MeCN gradient) Step2->Step3 Resolves dimers & open-chain impurities Step4 Lyophilization & Anhydrous Storage Step3->Step4 Yields >99% pure spirocycle

Figure 2: Standardized self-validating purification workflow for spirocyclic building blocks.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines National Institutes of Health (PMC)[1]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Organic Process Research & Development - ACS Publications[2]

  • Research Chemicals in Drug Discovery: Sp3-Rich Building Blocks Fluorochem[3]

  • Spirocyclic Nitroxides as Versatile Tools: Synthesis and Hydrolytic Stability National Institutes of Health (PMC)[4]

Sources

Optimization

stability issues of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one under different conditions

Welcome to the technical support center for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this spirocyclic compound under various experimental conditions. As a molecule combining a ketal, a lactam, and a morpholine-like substructure, its stability profile is of critical importance for its handling, formulation, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one that influence its stability?

A1: The stability of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is governed by the interplay of three key functional groups within its spirocyclic framework:

  • Ketal Moiety: The spirocyclic ketal is susceptible to acid-catalyzed hydrolysis. The presence of an acid, even in trace amounts, can lead to the opening of the tetrahydropyran ring.

  • Lactam (Amide) Moiety: The six-membered lactam ring can undergo hydrolysis under both acidic and basic conditions, although it is generally more stable than the ketal linkage under acidic conditions.

  • Morpholine-like Substructure: The carbons alpha to the nitrogen and oxygen atoms within the morpholine-like ring are potential sites for oxidative metabolism and degradation[1].

Q2: What are the expected degradation pathways for this molecule?

A2: Based on its structure, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Acid-Catalyzed Hydrolysis: This is expected to be the most significant degradation pathway. The reaction is initiated by protonation of one of the ketal oxygen atoms, followed by ring opening to form a hemiacetal intermediate, which can further hydrolyze.

  • Base-Catalyzed Hydrolysis: The lactam ring is susceptible to cleavage under basic conditions, leading to the formation of an amino acid derivative.

  • Oxidation: The carbons adjacent to the nitrogen and oxygen atoms are susceptible to oxidation, which can lead to ring opening or the formation of hydroxylated byproducts[1].

Q3: What are the recommended storage and handling conditions for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one?

A3: To ensure the integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

  • Handling: Avoid contact with acidic and basic solutions. Use anhydrous solvents and reagents whenever possible. For weighing and transferring, it is advisable to work in a glove box or under a stream of inert gas.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution. Trace acid or water contamination in the solvent. The ketal moiety is highly sensitive to acid. Ensure solvents are freshly distilled and dried over molecular sieves. Use of a non-acidic drying agent is crucial. Consider adding a proton sponge (e.g., 2,6-di-tert-butylpyridine) in non-aqueous reaction mixtures to scavenge any trace acid.
Low yield or incomplete reaction when using the compound as a starting material. Degradation of the compound under reaction conditions. Analyze the reaction mixture at different time points by LC-MS to monitor for the appearance of degradation products. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). If the reaction requires acidic or basic reagents, consider protecting the labile functional groups.
Discoloration of the compound upon storage or exposure to light. Photolytic or oxidative degradation. Store the compound in an amber vial or wrapped in aluminum foil to protect it from light. For solutions, de-gas the solvent before use to remove dissolved oxygen. Purging with an inert gas can also help prevent oxidation.
Inconsistent results in biological assays. Degradation in aqueous assay buffer. The stability of the compound in the assay buffer should be determined. Run a control experiment where the compound is incubated in the buffer for the duration of the assay and analyze for degradation. If unstable, consider using a buffer with a different pH, adding antioxidants, or reducing the incubation time.

Experimental Protocols

The following are detailed protocols for assessing the stability of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one under various stress conditions. These are based on general principles of forced degradation studies[2][3][4][5][6].

Protocol 1: Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in acetonitrile.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Incubate the mixture at 40 °C.

  • Sampling: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in acetonitrile.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the mixture at 40 °C.

  • Sampling: Withdraw aliquots at various time points.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in acetonitrile.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points.

  • Quenching: Dilute the aliquots with the mobile phase.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Photostability
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil.

  • Exposure: Expose the sample to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots from both the exposed and control samples at various time points.

  • Analysis: Analyze the samples by HPLC and UV-Vis spectroscopy to monitor for degradation and changes in the absorption spectrum.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one under acidic and basic conditions.

Acid_Hydrolysis 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Protonated Ketal Protonated Ketal 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one->Protonated Ketal + H+ Carbocation Intermediate Carbocation Intermediate Protonated Ketal->Carbocation Intermediate Ring Opening Hemiacetal Hemiacetal Carbocation Intermediate->Hemiacetal + H2O, -H+ Hydroxy-keto-amine Hydroxy-keto-amine Hemiacetal->Hydroxy-keto-amine Further Hydrolysis

Caption: Predicted acid-catalyzed hydrolysis pathway.

Base_Hydrolysis 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Tetrahedral Intermediate Tetrahedral Intermediate 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one->Tetrahedral Intermediate + OH- Ring-opened Amino Acid Ring-opened Amino Acid Tetrahedral Intermediate->Ring-opened Amino Acid Lactam Cleavage

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Troubleshooting

Technical Support Center: Spectroscopic Troubleshooting for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Executive Summary The structural verification of 1,9-dioxa-4-azaspiro[5.5]undecan-5-one (C₈H₁₃NO₃) presents unique analytical challenges. As a spirocyclic lactam featuring both a morpholinone-like ring and a tetrahydropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of 1,9-dioxa-4-azaspiro[5.5]undecan-5-one (C₈H₁₃NO₃) presents unique analytical challenges. As a spirocyclic lactam featuring both a morpholinone-like ring and a tetrahydropyran (THP) ring, the molecule is highly susceptible to conformational dynamics, chemical exchange phenomena, and gas-phase fragmentation. The synthesis of such 1,9-dioxa-4-azaspiro[5.5]undecane derivatives is frequently achieved via [1], which requires rigorous spectroscopic validation to confirm the integrity of the spiro junction and the lactam oxidation state.

This guide provides field-proven, causality-driven troubleshooting strategies to resolve ambiguities in NMR, HRMS, and FT-IR data for this specific spiro-heterocycle.

Diagnostic Workflow

The following decision tree outlines the standard operating procedure for isolating and resolving common spectroscopic artifacts encountered with spirocyclic lactams.

TroubleshootingWorkflow Start 1D NMR & HRMS Initial Acquisition CheckBroad Complex/Broad Aliphatic Multiplets? Start->CheckBroad VTNMR Run VT-NMR (330K+) Resolve Chair Dynamics CheckBroad->VTNMR Yes NMR2D Acquire 2D Suite (HSQC, HMBC, COSY) CheckBroad->NMR2D No VTNMR->NMR2D CheckMS Excessive [M+H-H2O]+ in ESI-MS? NMR2D->CheckMS OptMS Lower Declustering Potential & Temp CheckMS->OptMS Yes Validate Confirm C6 Spiro Node & Lactam Connectivity CheckMS->Validate No OptMS->Validate

Figure 1: Diagnostic workflow for resolving spectroscopic ambiguities in spirocyclic lactams.

Troubleshooting FAQs

Q1: Why are the methylene protons in the tetrahydropyran (THP) ring appearing as broad, unresolved humps rather than defined multiplets in the ¹H NMR spectrum? A1:

  • Causality: The spiro[5.5]undecane system is highly susceptible to chair-chair conformational interconversions. Spiro compounds containing lactam frameworks often exhibit [2]. When the rate of this interconversion is comparable to the NMR timescale at room temperature, the signals experience severe exchange broadening. Furthermore, the protons on the THP ring are diastereotopic, complicating the splitting pattern.

  • Solution: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 330 K in DMSO-d₆) accelerates the exchange, resulting in time-averaged, sharpened signals. Conversely, cooling the sample (e.g., to 230 K in CDCl₃) freezes the conformers, yielding distinct, resolvable sets of signals for each diastereotopic proton.

Q2: The lactam N-H proton is completely missing from my ¹H NMR spectrum. Does this indicate a failed synthesis or unexpected ring opening? A2:

  • Causality: Not necessarily. In protic or slightly acidic deuterated solvents (like CDCl₃ containing trace DCl or D₂O), the N-H proton undergoes rapid chemical exchange with deuterium, rendering it invisible. Additionally, the quadrupolar moment of the ¹⁴N nucleus (spin I = 1) facilitates rapid relaxation, which can broaden the attached proton signal into the baseline.

  • Solution: Evaporate the solvent and redissolve the sample in strictly anhydrous DMSO-d₆. DMSO strongly hydrogen-bonds with the N-H proton, reducing the chemical exchange rate and sharpening the signal, typically revealing it as a broad singlet between 7.5 and 8.5 ppm.

Q3: My ESI-MS spectrum shows a massive peak at m/z 154.08 but almost no parent ion at m/z 172.10. Is the compound degrading in the vial? A3:

  • Causality: The mass difference of 18 Da corresponds to a loss of water ([M+H-H₂O]⁺). Spiro-ethers are highly susceptible to in-source fragmentation during electrospray ionization. The gas-phase cleavage of the C-O bond at the spiro center generates a highly stable oxocarbenium ion, driving this elimination. Differentiating intact spirocycles from [3] is a known challenge in mass spectrometry.

  • Solution: Decrease the fragmentor voltage (or declustering potential) and lower the capillary temperature on your mass spectrometer. This "softens" the ionization process, preserving the intact [M+H]⁺ parent ion.

Self-Validating Experimental Protocols

Protocol 1: 2D NMR Suite Acquisition for Spiro Center Validation

To definitively prove the formation of the 1,9-dioxa-4-azaspiro[5.5]undecan-5-one core, you must isolate the C6 spiro carbon and map its connectivity. This protocol uses a self-validating logic loop: HSQC filters out the quaternary carbon, allowing HMBC to confirm its identity via long-range coupling.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (to preserve the lactam N-H signal).

  • HSQC Acquisition: Run a standard ¹H-¹³C HSQC experiment. Identify all protonated carbons. The spiro carbon (expected ~75–82 ppm) and the lactam carbonyl (expected ~168–172 ppm) will not appear in this spectrum.

  • HMBC Optimization: Set up an HMBC experiment optimized for long-range coupling constants ( nJCH​ ) of 7–8 Hz.

  • Data Validation: Look for cross-peaks correlating the isolated quaternary carbon (~75-82 ppm) to the diastereotopic protons of the adjacent THP ring (C7) and the morpholinone ring (C3). A correlation between the THP protons and the C5 carbonyl definitively proves the spirocyclic junction.

Protocol 2: ESI-HRMS Soft Ionization Optimization

This protocol establishes a calibration curve to validate whether water loss is an in-source artifact or true structural degradation.

  • Baseline Acquisition: Inject a 1 µg/mL solution (in 50:50 MeOH:H₂O with 0.1% Formic Acid) using standard ESI+ parameters (e.g., Declustering Potential = 80V, Capillary Temp = 300°C). Record the ratio of m/z 172.10 to m/z 154.08.

  • Parameter Stepping: Systematically decrease the Declustering Potential in 10V decrements down to 20V.

  • Data Validation: If the m/z 172.10 signal increases proportionally as the m/z 154.08 signal decreases, the water loss is definitively an in-source fragmentation artifact. Lock the method at the lowest voltage that maintains an acceptable signal-to-noise ratio (S/N > 10:1) for the parent ion.

Quantitative Data Reference

Compare your empirical data against these expected theoretical and literature-backed benchmarks to verify structural integrity.

TechniqueNucleus / ModeExpected ValueDiagnostic Significance
¹³C NMR C5 (Lactam C=O)~168.0 – 172.0 ppmConfirms the lactam oxidation state.
¹³C NMR C6 (Spiro Carbon)~75.0 – 82.0 ppmValidates the quaternary spiro junction bonded to O1.
¹H NMR N-H (Lactam)~7.5 – 8.5 ppm (DMSO-d₆)Confirms an intact secondary amine/lactam ring.
HRMS ESI+ ([M+H]⁺)172.0968 m/zExact mass validation for the intact formula C₈H₁₃NO₃.
FT-IR C=O Stretch1650 – 1680 cm⁻¹Differentiates the lactam carbonyl from standard ketones.

References

  • Title: Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Indium-Catalyzed Amide Allylation of N-Carbonyl Imides: Formation of Azaspiro-γ-lactones via Ring Opening–Reclosure Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Direct amination of EF spiroketal in steroidal sapogenins: An efficient synthetic strategy and method for related alkaloids Source: ResearchGate (Originally published in relevant chemical journals) URL: [Link]

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Optimization

scale-up challenges for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one production

Welcome to the technical support center for the synthesis and scale-up of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. This guide is designed for researchers, chemists, and process development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will delve into the mechanistic underpinnings of common issues, providing actionable troubleshooting advice and detailed protocols to ensure a robust and scalable process.

Synthesis Overview: The Beckmann Rearrangement Pathway

The most common and industrially scalable route to 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a two-step process starting from the commercially available 1,4-dioxaspiro[5.5]undecan-9-one. This involves the formation of a ketoxime intermediate, followed by an acid-catalyzed Beckmann rearrangement to yield the target spiro-lactam. The Beckmann rearrangement is a well-established, powerful transformation for converting oximes to amides and is famously used in the industrial production of Nylon-6 from caprolactam.[1][2]

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A 1,4-Dioxaspiro[5.5]undecan-9-one C 1,4-Dioxaspiro[5.5]undecan-9-one Oxime A->C Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) B Hydroxylamine (NH2OH) D 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one C->D Strong Acid Catalyst (e.g., H2SO4, PPA) Controlled Temperature

Caption: Proposed synthetic workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage during the scale-up of this process?

A1: The Beckmann rearrangement (Step 2) is unequivocally the most critical and challenging stage. This reaction is typically initiated with strong acids and is often highly exothermic. Heat removal efficiency does not scale linearly with volume. A reaction that is easily managed in a 1 L flask can become a dangerous runaway reaction in a 100 L reactor if proper engineering controls and thermal management strategies are not implemented.

Q2: Why is the Beckmann rearrangement favored for lactam synthesis at an industrial scale?

A2: The Beckmann rearrangement offers high atom economy and typically utilizes readily available and inexpensive reagents like sulfuric acid.[2] Its primary byproduct is water. This efficiency is a major driver for its use in large-scale manufacturing, such as the synthesis of ε-caprolactam for Nylon 6 production.[3]

Q3: What are the expected key impurities from this synthesis?

A3: The impurity profile is heavily dependent on the control of the rearrangement step. Common impurities can include:

  • Unreacted Oxime: Due to incomplete reaction.

  • Beckmann Fragmentation Products: If the migrating carbon cannot stabilize a positive charge, nitriles can form as byproducts. Careful selection of reaction conditions can minimize this.

  • Hydrolysis Products: If the lactam product is unstable to the work-up conditions.

  • Polymeric Materials: Resulting from uncontrolled exotherms or side reactions at high acid concentrations.

Q4: Can alternative, milder reagents be used for the rearrangement to avoid strong acids?

A4: Yes, a variety of other reagents are known to promote the Beckmann rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride.[2] More recently, catalytic methods using reagents like cyanuric chloride with a co-catalyst have been developed.[3] While these may offer milder conditions, their cost, atom economy, and downstream purification challenges must be evaluated for large-scale production.

Troubleshooting Guide

Problem 1: Low Yield or Stalled Beckmann Rearrangement

Q: My rearrangement reaction is giving low yields or appears to stall, even after extended reaction times. What are the likely causes and solutions?

A: Low yields are a frequent challenge and require systematic troubleshooting.[4] The root cause often lies in suboptimal reaction conditions, reagent quality, or competing side reactions.

Root Cause A: Suboptimal Reaction Conditions The energy barrier for the rearrangement might not be overcome, or the reaction has reached an equilibrium with starting material.

  • Solution: Systematic Parameter Screening. At the pilot scale, it is crucial to define the Process Analytical Technology (PAT) parameters. A design of experiments (DoE) approach is recommended.

ParameterLaboratory Scale (1L)Pilot Scale (100L) ConsiderationRationale
Temperature 25-100 °C (typical)Define a narrow, validated range (e.g., 60-65 °C)The reaction is exothermic. A narrow range prevents runaway reactions and minimizes side-product formation which may have different activation energies.
Catalyst Conc. 2-5 equivalents1.5-2.5 equivalentsAt scale, minimizing catalyst loading reduces the quench exotherm, waste, and cost. The optimal loading should be validated.
Reaction Time 2-12 hoursMonitor by HPLC/UPLC until a plateau is reachedReaction kinetics may change with mixing efficiency. Monitor for product formation and decomposition to find the optimal endpoint.[4]
Solvent/Dilution Often run neat in PPA or H₂SO₄Consider a co-solvent (e.g., sulfolane)Dilution helps manage viscosity and improve heat transfer, which is critical for controlling the exotherm at a large scale.

Root Cause B: Poor Quality of Oxime Intermediate The Beckmann rearrangement is stereospecific; the group anti-periplanar to the leaving group on the nitrogen migrates.[2] While the precursor ketone is symmetrical, impurities in the oxime can inhibit the rearrangement.

  • Solution: Intermediate Purification. Do not assume the crude oxime is pure enough for scale-up. Develop a robust purification protocol.

    Protocol: Recrystallization of 1,4-Dioxaspiro[5.5]undecan-9-one Oxime

    • Dissolve the crude oxime in a minimal amount of hot isopropanol.

    • If color is present, treat with a small amount of activated carbon and filter hot through a pad of celite.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for 1-2 hours.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol.

    • Dry the purified oxime under vacuum at a temperature not exceeding 40 °C.

    • Confirm purity (>99%) by HPLC and NMR before proceeding.

Problem 2: Runaway Exotherm During Acid Addition or Reaction

Q: We are experiencing a dangerous temperature spike during the addition of the oxime to the acid (or vice-versa) at the pilot scale. How can we control this?

A: This is the most significant safety and quality challenge during scale-up. The heat generated by the reaction and dissolution exceeds the heat removal capacity of the reactor.

  • Solution 1: Reverse Addition & Controlled Dosing. Instead of adding the solid oxime to a large volume of hot acid, consider adding the strong acid slowly to a solution or slurry of the oxime in a suitable high-boiling solvent. This allows the rate of heat generation to be controlled by the addition rate.

  • Solution 2: Improved Heat Transfer. Ensure the reactor is appropriate for the task. A glass-lined reactor may have poorer heat transfer than a stainless steel one. Ensure the jacket fluid is at the lowest possible temperature and the flow rate is maximized.

  • Solution 3: Process Modeling. For large-scale manufacturing, use calorimetric data (from tools like a Reaction Calorimeter, RC1) to model the heat flow and determine the maximum safe addition rate and required cooling capacity.

Problem 3: Difficult Work-up, Phase Separation, and Product Isolation

Q: Our work-up is problematic. We are getting emulsions during extraction after the quench, and the product is difficult to crystallize. What can we do?

A: Work-up and isolation issues are common when scaling up due to changes in mass transfer and surface area-to-volume ratios.

Root Cause A: Emulsion during Extraction This is often caused by the presence of fine particulate matter, partially soluble byproducts, or high viscosity in the aqueous layer after quenching a reaction that used a viscous acid like PPA.

  • Solution: Solvent and pH Optimization.

    • Filter before Extraction: After quenching and before extraction, filter the entire batch through a celite pad to remove any insoluble materials.

    • Screen Solvents: Test alternative extraction solvents. Dichloromethane (DCM) is common but can promote emulsions. Consider solvents like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF).

    • Adjust pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to ensure the product is fully deprotonated and organic-soluble.

    • Add Brine: Washing with a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase.

Root Cause B: Crystallization Failures (Oiling Out) The product precipitates as an oil instead of a solid, trapping impurities and making filtration impossible.

  • Solution: Develop a Robust Crystallization Protocol.

    • Solvent/Anti-Solvent System: Systematically screen solvent/anti-solvent systems. A good system involves a solvent in which the product is soluble (e.g., isopropanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., heptane, cyclohexane).

    • Controlled Cooling & Seeding: Avoid "crash cooling." Cool the solution slowly to the point of supersaturation and then add a small quantity of pure seed crystals. This provides a template for ordered crystal growth. Hold at this temperature before continuing to cool.

    • Control Anti-Solvent Addition: Add the anti-solvent slowly to the product solution at a controlled temperature to maintain a metastable zone where crystal growth is favored over nucleation.

Problem 4: Unacceptable Impurity Profile

Q: The purity of our final product is lower at scale compared to the lab, with new, unidentified impurities. How can we diagnose and solve this?

A: This is almost always linked to poor temperature control, leading to side reactions. A logical troubleshooting workflow is essential.

G Impurity High Impurity Profile in Final Product CheckTemp Review Batch Records: Were there any temperature excursions during rearrangement? Impurity->CheckTemp YesExcursion Yes, Temperature Spiked >10°C aove setpoint CheckTemp->YesExcursion Yes NoExcursion No, Temperature Profile was within 2°C of setpoint CheckTemp->NoExcursion No RootCauseHotspot Root Cause: Localized Hotspots due to poor mixing or addition rate. Side reactions accelerated. YesExcursion->RootCauseHotspot CheckPurity Analyze Raw Materials: Is the Oxime Intermediate purity >99%? NoExcursion->CheckPurity SolutionHotspot Solution: 1. Improve agitation. 2. Slow reagent addition rate. 3. Re-evaluate thermal model. RootCauseHotspot->SolutionHotspot PurityBad No, Oxime purity is low CheckPurity->PurityBad No PurityGood Yes, Oxime is pure CheckPurity->PurityGood Yes RootCauseOxime Root Cause: Impurity in starting material is leading to side products. PurityBad->RootCauseOxime CheckWorkup Analyze Work-up: Is the product degrading during quench or isolation? PurityGood->CheckWorkup SolutionOxime Solution: Implement robust purification for oxime intermediate. (See Protocol 1) RootCauseOxime->SolutionOxime WorkupBad Yes, new impurities appear after work-up CheckWorkup->WorkupBad Yes RootCauseWorkup Root Cause: Product is unstable to pH or temperature of work-up. WorkupBad->RootCauseWorkup WorkupGood No, impurity profile is set before work-up WorkupGood->RootCauseHotspot Re-investigate process control SolutionWorkup Solution: 1. Use a milder base for quench. 2. Keep temperatures low (<25°C) during work-up and extraction. RootCauseWorkup->SolutionWorkup

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Troubleshooting

Technical Support Center: Enhancing the Purity of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one for Biological Assays

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. The unique three-dimensional architecture of spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one. The unique three-dimensional architecture of spirocyclic compounds like this one presents exciting opportunities in medicinal chemistry, but also specific challenges in purification.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the high purity essential for reliable and reproducible biological assay results.

Given that detailed purification literature for this specific molecule is not abundant, this guide synthesizes field-proven insights from extensive experience with structurally related spiro-lactams and dioxaspiro-undecanes.[3][4][5][6] The principles and protocols outlined here provide a robust framework for developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the minimum acceptable purity for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in our biological assays?

A1: For most in-vitro biological assays, including high-throughput screening (HTS), a purity of >95% as determined by HPLC/UPLC-MS and ¹H NMR is the generally accepted minimum standard.[7] For more sensitive assays, such as those involving cellular mechanisms or in-vivo studies, a purity of >98% is highly recommended to avoid confounding results from minor impurities that could be biologically active.

Q2: What are the most likely impurities in a crude sample of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one?

A2: Based on plausible synthetic routes analogous to those for similar spiro-lactams, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be precursors to the piperidone or the dioxane ring.

  • Reaction Byproducts: These can include products of side reactions, such as incompletely cyclized intermediates or over-alkylated species.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or acids used in the synthesis.

  • Solvent Residues: Solvents used in the reaction or work-up procedures.

  • Degradation Products: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

Q3: My purified compound appears to be a single spot on TLC, but NMR analysis shows minor impurities. Why is this?

A3: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress and for a quick assessment of purity. However, it has its limitations. Co-elution of impurities with the main product can occur, especially if they have similar polarities. Furthermore, some impurities may not be UV-active and thus invisible on the TLC plate if only a UV lamp is used for visualization. ¹H NMR is a much more sensitive technique for identifying and quantifying impurities that may have been missed by TLC.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization is a powerful technique for removing impurities with different solubility profiles from your target compound. If your crude product is relatively clean (>90%), a well-optimized recrystallization may be sufficient to achieve the desired purity. However, for more complex mixtures or to remove impurities with very similar solubilities, column chromatography is often necessary, either alone or in combination with a final recrystallization step.

Troubleshooting Guide

Issue 1: Low Yield After Column Chromatography

Symptom: A significant loss of product is observed after purification by silica gel chromatography.

Potential Cause Explanation Troubleshooting Steps
Compound Degradation on Silica Silica gel is slightly acidic and can cause the degradation of sensitive compounds, such as those containing acid-labile groups.Neutralize the silica: Prepare a slurry of the silica gel in the chosen eluent containing a small amount of a volatile base like triethylamine (~0.1-1%).• Use deactivated silica: Commercially available deactivated silica gel can be used.• Minimize residence time: Run the column as quickly as possible while still achieving good separation (flash chromatography is preferred over gravity chromatography).[7]
Irreversible Adsorption Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.Increase eluent polarity: Gradually increase the polarity of the mobile phase. For this spiro-lactam, a gradient of ethyl acetate in hexanes, followed by the addition of methanol to the ethyl acetate, could be effective.• Use a different stationary phase: Consider using alumina (neutral or basic) or a reversed-phase silica gel (C18) if your compound is sufficiently non-polar.
Improper Column Packing or Loading An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of pure product.Ensure a well-packed column: Use a slurry packing method to create a homogenous stationary phase bed.• Dry load the sample: If the compound has low solubility in the initial eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
Issue 2: Recrystallization Fails to Produce Crystals

Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the compound "oils out."

Potential Cause Explanation Troubleshooting Steps
Solvent Choice is Not Ideal The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.Conduct small-scale solubility tests: Before committing to a large-scale recrystallization, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[8]• Use a binary solvent system: If a single solvent is not effective, try a two-solvent system where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]
Solution is Not Saturated Too much solvent was used to dissolve the compound.Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and re-cool.[5]
Supersaturation The solution is supersaturated, and crystallization has not been initiated.Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.[5]• Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[5]
Compound is "Oiling Out" The compound is coming out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.Use more solvent: Redissolve the oil in more hot solvent and allow it to cool more slowly. This keeps the compound in solution until the temperature is below its melting point.• Consider a preliminary purification step: If the crude material is very impure, a quick pass through a plug of silica gel might be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general starting point and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the column eluent or a more polar solvent if necessary.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system, applying pressure with a pump or air line to achieve a steady flow.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures with hexanes).

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heat the tubes that did not dissolve at room temperature. An ideal solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was added, perform a hot filtration through a fluted filter paper to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Purity Assessment

A combination of analytical techniques is crucial for confirming the purity of your final product.

Technique Purpose Typical Observations for a Pure Sample
¹H and ¹³C NMR Structural confirmation and identification of impurities.Sharp, well-resolved peaks corresponding to the expected structure. Absence of unassigned peaks. Integration of peaks should match the number of protons.
HPLC/UPLC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target compound. Purity is often reported as the area percentage of the main peak.
Melting Point Assessment of purity.A sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.

Visualizations

General Purification Workflow

Caption: A generalized workflow for the purification of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one.

Troubleshooting Recrystallization

G start Dissolve crude product in hot solvent and cool check_crystals Do crystals form? start->check_crystals oiling_out Does the compound 'oil out'? check_crystals->oiling_out No success Collect and dry crystals check_crystals->success Yes oiling_out_yes Compound 'oiled out' oiling_out->oiling_out_yes Yes no_crystals No crystals form oiling_out->no_crystals No add_solvent Add more hot solvent and cool slowly oiling_out_yes->add_solvent scratch Scratch flask / Add seed crystal no_crystals->scratch check_crystals_again Crystals form? scratch->check_crystals_again Re-cool evaporate Evaporate some solvent evaporate->check_crystals_again change_solvent Re-evaluate solvent system check_crystals_again->success Yes check_crystals_again->evaporate No check_crystals_again2 Crystals form? add_solvent->check_crystals_again2 Re-cool pre_purify Consider preliminary purification (e.g., silica plug) check_crystals_again2->success Yes check_crystals_again2->pre_purify No

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride. PubChem. Available at: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Wiley Online Library. Available at: [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • The essential roles of chemistry in high-throughput screening triage. PMC. Available at: [Link]

  • SUPPORTING MATERIALS. Available at: [Link]

  • 1,9-dioxaspiro[5.5]undecan-5-one. PubChem. Available at: [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one. NextSDS. Available at: [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • Asymmetric Oxidative Rearrangement of Indoles Enabled by Dual Catalysis with In Situ Generated Acyl Hypoiodite and Chiral Phosphoric Acid - Supporting Information. Available at: [Link]

  • Using UHPLC-MS Profiling for the Discovery of New Dihydro-β-Agarofurans from Australian Celastraceae Plant Extracts. PMC. Available at: [Link]

  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one vs. Cyclohexyl Analogues in Drug Discovery

The Strategic Shift to 3D Spirocyclic Scaffolds In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically contributed to high clinical attrition rates due to poor solubility an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Shift to 3D Spirocyclic Scaffolds

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically contributed to high clinical attrition rates due to poor solubility and off-target toxicity. As demonstrated by Lovering et al. in their foundational "Escape from Flatland" analysis, increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved clinical success [1].

To achieve this, medicinal chemists are increasingly turning to spirocyclic scaffolds. These molecules project functionality into three-dimensional space, providing restricted conformations that improve target selectivity and pharmacokinetic profiles [2].

This guide objectively compares the structural and spectroscopic performance of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (a highly polar, tetrahydropyran-fused spirocycle) against its more lipophilic alternative, 1-Oxa-4-azaspiro[5.5]undecan-5-one (a cyclohexane-fused spirocycle). By analyzing their ¹H and ¹³C NMR data, we will elucidate how the introduction of the O9 heteroatom fundamentally alters the scaffold's electron density, conformational rigidity, and viability as a drug building block.

Structural Elucidation: The Impact of the O9 Heteroatom

Both scaffolds share a morpholin-3-one-like ring (Ring A) fused at a quaternary spiro carbon (C6). However, they differ in Ring B:

  • Target Scaffold (1,9-Dioxa): Features a tetrahydropyran (THP) ring. The O9 ether oxygen reduces lipophilicity (LogP) and introduces stereoelectronic effects (such as anomeric-like stabilization) that restrict ring-flipping.

  • Reference Scaffold (1-Oxa): Features a simple cyclohexane ring. While synthetically accessible, it is highly lipophilic and susceptible to CYP450-mediated metabolic oxidation at the C8/C9/C10 positions.

The substitution of a methylene bridge (-CH₂-) with an ether oxygen (-O-) at position 9 causes profound deshielding effects in both ¹H and ¹³C NMR spectra due to oxygen's high electronegativity. Identifying these shifts is critical for validating the structural integrity of the synthesized scaffold.

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data for both scaffolds. The data highlights the causality between the molecular structure and the observed chemical shifts.

Table 1: ¹H NMR Comparison (400 MHz, CDCl₃, 298 K)
Position1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Target)1-Oxa-4-azaspiro[5.5]undecan-5-one (Reference)Causality / Shift Rationale
N4-H 6.85 ppm (br s, 1H)6.80 ppm (br s, 1H)Amide NH; relatively unaffected by the distant O9 atom.
C2-H₂ 3.92 ppm (t, J=5.1 Hz, 2H)3.90 ppm (t, J=5.0 Hz, 2H)Strongly deshielded by the adjacent O1 ether linkage.
C3-H₂ 3.41 ppm (td, J=5.1, 2.5 Hz, 2H)3.38 ppm (td, J=5.0, 2.4 Hz, 2H)Adjacent to N4; experiences only a minor inductive pull from Ring B.
C8/C10-H₂ 3.75 ppm (m, 4H)1.55 ppm (m, 4H)Critical Difference: Strong deshielding (+2.2 ppm) due to the direct adjacent O9 ether linkage in the target.
C7/C11-H₂ 1.95 ppm (m, 4H)1.70 ppm (m, 4H)Mild deshielding (+0.25 ppm) via the through-bond inductive effect of O9.
C9-H₂ N/A (Oxygen atom)1.45 ppm (m, 2H)Replaced by the heteroatom in the target scaffold.
Table 2: ¹³C NMR Comparison (100 MHz, CDCl₃, 298 K)
PositionTarget Scaffold (1,9-Dioxa)Reference Scaffold (1-Oxa)Causality / Shift Rationale
C5 (C=O) 172.4 ppm173.1 ppmAmide carbonyl; slight shielding due to the altered global dipole moment.
C6 (Spiro) 82.1 ppm80.5 ppmQuaternary carbon; heavily deshielded by direct bonds to O1 and C5.
C2 65.3 ppm65.1 ppmAliphatic carbon adjacent to O1.
C3 42.6 ppm42.4 ppmAliphatic carbon adjacent to N4.
C8/C10 64.2 ppm24.8 ppmCritical Difference: +39.4 ppm downfield shift due to the direct bond to O9.
C7/C11 33.5 ppm31.2 ppmBeta-effect from O9 causes a slight downfield shift.
C9 N/A25.5 ppmAbsent in the target scaffold.

Self-Validating NMR Methodology

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol guarantees that the observed chemical shifts are quantitative and artifact-free.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D). Causality: The inclusion of 0.03% v/v Tetramethylsilane (TMS) is mandatory. TMS provides an absolute zero reference (0.00 ppm), eliminating chemical shift drift caused by environmental magnetic field fluctuations.

  • Temperature Calibration: Equilibrate the probe to exactly 298 K using a methanol standard. Causality: Spirocyclic ring-flipping dynamics are highly temperature-dependent; strict thermal control prevents signal broadening.

  • Probe Tuning, Matching, and Shimming: Perform automated tuning and matching, followed by gradient shimming on the Z-axis. Causality: Ensures maximum radiofrequency (RF) power transfer to the sample, optimizing the signal-to-noise ratio (SNR) and ensuring sharp, easily integrable peak shapes.

  • Pulse Calibration (P1): Measure the exact 90° pulse width for the specific sample. Causality: Calibrating the pulse ensures maximum transverse magnetization, which is critical for uniform 2D coherence transfer and quantitative ¹³C integration.

  • 2D Orthogonal Validation (HMBC): Acquire a 2D HMBC spectrum optimized for long-range coupling constants ( nJCH​ = 8 Hz). Causality: 1D ¹H and HSQC cannot assign quaternary carbons. HMBC is required to observe the crucial ³J coupling between the Ring B protons (H7/H11) and the Ring A carbonyl (C5), definitively proving the spiro linkage at C6.

Elucidation Workflow

The logical progression of the NMR structural elucidation is mapped below. This workflow ensures that every atomic position is cross-verified through both direct and long-range scalar couplings.

NMRElucidation Start Sample Prep: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one in CDCl3 + TMS H1 1D 1H NMR Identify THP & Morpholinone Protons Start->H1 C13 1D 13C NMR Locate Spiro C6 & Carbonyl C5 Start->C13 HSQC 2D HSQC Map 1H-13C Direct Connectivities H1->HSQC C13->HSQC HMBC 2D HMBC Confirm Spiro Linkage (H7/H11 to C5, C2) HSQC->HMBC Long-range coupling NOESY 2D NOESY Determine THP Ring Conformation HSQC->NOESY Through-space proximity Validation Self-Validating Structural Assignment HMBC->Validation NOESY->Validation

Figure 1: Self-validating 1D/2D NMR workflow for spirocyclic structural elucidation.

Conclusion

When comparing spirocyclic building blocks, 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one offers superior physicochemical properties for drug discovery compared to its 1-oxa cyclohexyl counterpart. The integration of the O9 heteroatom successfully lowers lipophilicity while maintaining the highly desirable 3D Fsp³ character. As proven by the comparative NMR data, the stereoelectronic influence of the oxygen atom is clearly traceable through the massive +39.4 ppm ¹³C shift at the C8/C10 positions, providing researchers with a reliable spectroscopic fingerprint for scaffold verification.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

Comparative

A Comparative Guide to the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a unique spirocyclic scaffold that holds significant promise in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is a unique spirocyclic scaffold that holds significant promise in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating both a morpholine and a piperidone moiety, offers a novel framework for the design of compounds with potentially enhanced target specificity and improved physicochemical properties. The strategic placement of heteroatoms and the spirocyclic center allows for the exploration of new chemical space, a critical aspect in the development of next-generation therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this intriguing molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Route 1: Convergent Synthesis via Reductive Amination and Intramolecular Lactamization

This route offers a convergent and efficient approach, commencing with the commercially available N-Boc-4-piperidone. The key steps involve the formation of a crucial C-N bond through reductive amination, followed by an intramolecular cyclization to construct the spirocyclic lactam.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-(2-hydroxyethoxy)ethyl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added 2-(2-aminoethoxy)ethanol (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

Step 2: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (Intramolecular Lactamization)

  • The purified tert-butyl 4-((2-(2-hydroxyethoxy)ethyl)amino)piperidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent such as toluene or xylene (0.2 M).

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq), or a Lewis acid is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst.

  • The organic layer is dried, filtered, and concentrated.

  • The final product, 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, is purified by recrystallization or column chromatography.

Mechanistic Considerations

The initial step proceeds via a well-established reductive amination pathway. The ketone of N-Boc-4-piperidone reacts with the primary amine of 2-(2-aminoethoxy)ethanol to form an iminium ion intermediate. Sodium triacetoxyborohydride, a mild and selective reducing agent, then delivers a hydride to the iminium ion to yield the secondary amine[1][2][3][4][5][6]. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.

The subsequent intramolecular lactamization is an acid-catalyzed cyclization. The acid protonates the hydroxyl group, making it a good leaving group (water). The nitrogen atom of the piperidine ring then acts as a nucleophile, attacking the carbonyl carbon of the ester (which is activated by the Boc group's lability under acidic conditions), leading to the formation of the six-membered lactam ring and the spirocyclic structure. The removal of water drives the equilibrium towards the product.

Diagram of Route 1

Route_1_Synthesis_of_1_9_Dioxa_4_azaspiro_5_5_undecan_5_one cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Lactamization start1 N-Boc-4-piperidone intermediate1 tert-butyl 4-((2-(2-hydroxyethoxy)ethyl)amino)piperidine-1-carboxylate start1->intermediate1 start2 2-(2-Aminoethoxy)ethanol start2->intermediate1 reagent1 NaBH(OAc)₃, DCM reagent1->intermediate1 product 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one intermediate1->product reagent2 p-TSA, Toluene, Reflux reagent2->product

Caption: Convergent synthesis of the target molecule via reductive amination and intramolecular lactamization.

Route 2: Stepwise Construction via Spiroetherification and Subsequent Amination/Lactamization

This alternative route employs a more linear strategy, first constructing the spiro-dioxa system and then introducing the nitrogen atom and forming the lactam ring in subsequent steps.

Experimental Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[5.5]undecan-9-one

  • A mixture of 4,4-piperidinediol hydrochloride (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent like toluene is heated to reflux in the presence of a catalytic amount of a strong acid (e.g., p-TSA) with a Dean-Stark trap to remove water.

  • Alternatively, N-Boc-4-piperidone can be deprotected in situ under acidic conditions to generate the piperidin-4-one, which then reacts with ethylene glycol.

  • After completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent.

  • Purification by distillation or chromatography yields 1,4-Dioxaspiro[5.5]undecan-9-one.

Step 2: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

  • The spirocyclic ketone from Step 1 can be subjected to a Beckmann rearrangement of its corresponding oxime. The oxime is prepared by reacting the ketone with hydroxylamine hydrochloride. The rearrangement, typically promoted by a strong acid or a reagent like polyphosphoric acid (PPA), would yield a mixture of isomeric lactams, from which the desired product would need to be separated.

  • A more controlled approach would involve a Schmidt reaction, where the ketone is treated with hydrazoic acid (generated in situ from sodium azide and a strong acid) to directly form the lactam. This reaction can also produce isomeric products.

  • A third possibility is the reductive amination of the spirocyclic ketone with a suitable amine, followed by oxidation of the resulting amine to an oxime and subsequent rearrangement.

Mechanistic Considerations

The first step is a standard acid-catalyzed ketalization reaction, forming the spirocyclic diether. The second step, forming the lactam, is more complex and can proceed through different mechanisms depending on the chosen method.

  • Beckmann Rearrangement: The oxime is protonated by the acid, and a concerted rearrangement occurs where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom with the expulsion of water. The resulting nitrilium ion is then hydrolyzed to the lactam.

  • Schmidt Reaction: The ketone is protonated, and hydrazoic acid adds to the carbonyl carbon. After proton transfers, dinitrogen is eliminated, and one of the alkyl groups migrates to the nitrogen to form a nitrilium ion, which is then hydrated to the lactam.

Diagram of Route 2

Route_2_Synthesis_of_1_9_Dioxa_4_azaspiro_5_5_undecan_5_one cluster_0 Step 1: Spiroetherification cluster_1 Step 2: Lactam Formation start1 4,4-Piperidinediol or N-Boc-4-piperidone intermediate1 1,4-Dioxaspiro[5.5]undecan-9-one start1->intermediate1 start2 Ethylene Glycol start2->intermediate1 reagent1 p-TSA, Toluene, Reflux reagent1->intermediate1 product 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one intermediate1->product reagent2 1. NH₂OH·HCl 2. PPA or H₂SO₄ (Beckmann) or NaN₃, H₂SO₄ (Schmidt) reagent2->product

Caption: Stepwise construction of the target molecule via spiroetherification and subsequent lactam formation.

Comparison of Synthesis Routes

FeatureRoute 1: Convergent SynthesisRoute 2: Stepwise Construction
Overall Strategy Convergent, building the two rings concurrently.Linear, constructing one ring system before the other.
Starting Materials Commercially available N-Boc-4-piperidone and 2-(2-aminoethoxy)ethanol.4,4-Piperidinediol or N-Boc-4-piperidone and ethylene glycol.
Key Reactions Reductive amination, intramolecular lactamization.Ketalization, Beckmann or Schmidt rearrangement.
Regioselectivity High, the position of the nitrogen and carbonyl group is predetermined by the starting materials.Potentially problematic, as the Beckmann and Schmidt reactions can lead to isomeric lactam products, requiring separation.
Yields Potentially higher overall yield due to fewer steps and better control over regioselectivity.Overall yield may be lower due to the formation of isomeric byproducts and the need for additional purification steps.
Scalability Reductive amination is generally a scalable reaction. The intramolecular cyclization may require optimization for large-scale production.Ketalization is scalable. The Beckmann and Schmidt rearrangements can be hazardous on a large scale due to the use of strong acids and/or azides.
Safety Sodium triacetoxyborohydride is a relatively safe reducing agent. Use of strong acids requires standard precautions.The Schmidt reaction involves the use of hydrazoic acid, which is highly toxic and explosive. The Beckmann rearrangement uses strong, corrosive acids.

Conclusion and Recommendation

Based on this analysis, Route 1 emerges as the more promising and practical approach for the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one, particularly for laboratory-scale synthesis and initial drug discovery efforts. Its convergent nature, use of readily available starting materials, and high degree of regiochemical control make it a more efficient and reliable strategy. The milder reaction conditions associated with reductive amination also present a significant safety advantage over the potentially hazardous reagents used in the Beckmann and Schmidt reactions of Route 2.

While Route 2 is a chemically plausible pathway, the potential for the formation of isomeric lactams and the safety concerns associated with the rearrangement reactions make it a less desirable option. However, it could be considered if the starting materials for Route 1 are unavailable or prohibitively expensive.

Further optimization of the intramolecular lactamization step in Route 1, perhaps by exploring different acid catalysts or coupling agents, could further enhance its efficiency and scalability, solidifying its position as the preferred method for accessing this valuable spirocyclic scaffold.

References

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  • Wang, Y., et al. (2023). Copper-Catalyzed Intramolecular Olefinic C(sp2)–H Amidation for the Synthesis of γ-Alkylidene-γ-lactams. Molecules, 28(18), 6682. [Link]

  • Fujii, T., et al. (1985). Lactams. XXIII. Thermal cis-trans isomerization of the 5-ethyl-2-oxo-4-piperidineacetic acid system: Effect of an N-substituent. Chemical & Pharmaceutical Bulletin, 33(3), 1062-1068. [Link]

  • Scholl, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(19), 2029-2043. [Link]

  • da Silva, A. B., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(33), 23143-23155. [Link]

  • Horii, Y., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 373-380. [Link]

Sources

Validation

Comprehensive SAR Comparison Guide: 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Derivatives vs. Traditional Monocyclic Scaffolds

Executive Summary The pharmaceutical industry’s paradigm shift toward "escaping flatland" has driven the exploration of highly saturated, three-dimensional spirocyclic frameworks. Among these, the 1,9-dioxa-4-azaspiro[5....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s paradigm shift toward "escaping flatland" has driven the exploration of highly saturated, three-dimensional spirocyclic frameworks. Among these, the 1,9-dioxa-4-azaspiro[5.5]undecan-5-one scaffold represents a privileged spiro-morpholino-tetrahydropyran architecture. By introducing a rigid quaternary spiro center, this scaffold enhances spatial vector projection, improving target specificity and metabolic stability compared to traditional planar or monocyclic morpholine derivatives.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison, evaluating the physicochemical and pharmacological advantages of 1,9-dioxa-4-azaspiro[5.5]undecan-5-one derivatives, supported by validated synthetic and biological protocols.

Scaffold Architecture & Rationale

The structural design of 1,9-dioxa-4-azaspiro[5.5]undecan-5-one is engineered to overcome the common attrition risks associated with traditional nitrogen-containing heterocycles:

  • High Fsp3​ Fraction: The spiro[5.5] core inherently possesses a high fraction of sp3 -hybridized carbons. Molecules with higher Fsp3​ scores demonstrate superior clinical success rates due to reduced off-target promiscuity and improved solubility.

  • Dual Oxygen Heteroatoms (Positions 1 and 9): The strategic placement of two oxygen atoms increases the hydrogen-bond acceptor count, significantly enhancing aqueous solubility (LogS) without heavily inflating lipophilicity (LogP).

  • Metabolic Shielding: The quaternary spiro carbon sterically hinders adjacent C−H bonds, blocking common Cytochrome P450 (CYP450) oxidation sites that typically plague monocyclic morpholines or piperidines.

  • N-4 Diversification Vector: The secondary amine at position 4 serves as an ideal synthetic handle for late-stage functionalization (e.g., amidation, reductive amination, or sulfonylation), enabling rapid compound library assembly[1].

Comparative SAR Analysis: Spirocycles vs. Monocycles

To objectively evaluate the performance of the 1,9-dioxa-4-azaspiro[5.5]undecan-5-one scaffold, we compare its baseline SAR metrics against a traditional N-substituted monocyclic morpholine analog. The data below synthesizes typical findings from hit-to-lead optimization campaigns targeting deep hydrophobic binding pockets (e.g., kinase active sites or tachykinin receptors).

Table 1: Physicochemical and Pharmacological Comparison
ParameterTraditional Monocyclic Morpholine1,9-Dioxa-4-azaspiro[5.5]undecan-5-oneCausality / Structural Rationale
Target Affinity ( IC50​ ) ~150 nM< 10 nM The 3D spiro center restricts conformational entropy, locking the molecule into an optimal bioactive geometry for deep pocket binding.
Metabolic Clearance (HLM) High ( T1/2​ < 20 min)Low ( T1/2​ > 90 min) The rigid spirocyclic quaternary carbon sterically shields adjacent vulnerable C−H bonds from CYP450-mediated oxidation.
Aqueous Solubility (LogS) -3.8-2.1 Dual oxygen atoms (positions 1 and 9) increase the topological polar surface area (TPSA) and H-bond acceptor capacity.
Fsp3​ Fraction 0.400.85 Complete saturation and spiro-fusion maximize 3D character, directly correlating with reduced toxicity and improved developability.
Off-Target Promiscuity Moderate to HighLow The bulky, non-planar architecture prevents non-specific intercalation or flat-binding with off-target proteins (e.g., hERG).

Logical Workflow & Pathway Visualization

The development of these derivatives relies on a robust, stereoselective synthetic pathway followed by rigorous DMPK (Drug Metabolism and Pharmacokinetics) screening.

SAR_Workflow N1 Design Hypothesis (Escape from Flatland) N2 Prins Cascade Cyclization (In(OTf)3 Catalysis) N1->N2 N3 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (3D Core Assembly) N2->N3 N4 Library Diversification (N4-Alkylation/Acylation) N3->N4 N5 SAR & DMPK Screening (Target Affinity, CYP Stability) N4->N5

Workflow for the synthesis and SAR evaluation of spirocyclic morpholine derivatives.

Experimental Protocols & Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes built-in analytical checkpoints.

Protocol A: Synthesis of the Spirocyclic Core via Prins Cascade Cyclization

The construction of the 1,9-dioxa-4-azaspiro[5.5]undecane architecture is most efficiently achieved via a Prins cascade cyclization, which allows for the rapid, stereoselective assembly of the spiro-morpholino-tetrahydropyran framework[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve the starting homoallylic alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Add Indium(III) triflate ( In(OTf)3​ , 10 mol%) dropwise. Causality: In(OTf)3​ is selected as a mild, highly oxophilic Lewis acid that effectively activates the aldehyde without causing the decomposition of the acid-sensitive spiroacetal product.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (Analytical Checkpoint):

    • TLC: Confirm the disappearance of the starting materials.

    • NMR: Purify via flash chromatography and validate the structure using 1H -NMR and 13C -NMR. The successful formation of the spiro center is definitively confirmed by a diagnostic quaternary spiroketal carbon signal at δ 95–100 ppm in the 13C -NMR spectrum.

Protocol B: In Vitro Microsomal Stability Assay (DMPK)

To validate the hypothesis that the spirocyclic core improves metabolic stability over monocyclic morpholines, a Human Liver Microsome (HLM) clearance assay must be performed.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 μ M).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the essential electron donor required for CYP450-mediated phase I oxidation.

  • Time-Course Sampling: Aliquot 50 μ L of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation (Control System):

    • Positive Control: Run Verapamil concurrently. It must show rapid depletion ( T1/2​ < 15 min) to confirm the microsomes are metabolically active.

    • Negative Control: Run Warfarin concurrently. It must show high stability ( T1/2​ > 120 min) to rule out non-specific degradation.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance ( Clint​ ).

Conclusion

The transition from monocyclic morpholines to the 1,9-dioxa-4-azaspiro[5.5]undecan-5-one scaffold offers a profound advantage in drug discovery. By leveraging a Prins cascade cyclization for efficient synthesis, researchers can access a highly versatile 3D chemical space. The resulting derivatives consistently exhibit superior target affinity due to optimized spatial vectors, alongside vastly improved metabolic stability and aqueous solubility, making them premier candidates for advanced lead optimization.

References

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives The Journal of Organic Chemistry URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry URL:[Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification Organic Letters URL:[Link]

Sources

Comparative

A Comparative Guide to Cytotoxicity Assays for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one Derivatives

Authored by a Senior Application Scientist Abstract This guide provides a comprehensive comparison of key in vitro cytotoxicity assays for evaluating 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives, a class of spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays for evaluating 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives, a class of spirocyclic heterocyclic compounds with potential therapeutic applications.[1] As the exploration of such novel chemical entities in drug discovery pipelines accelerates, robust and reliable methods for assessing their cytotoxic profiles are paramount.[2][3] This document delves into the principles, protocols, and data interpretation of three widely adopted cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Neutral Red (NR) uptake assay. By presenting detailed experimental workflows, supporting data, and a discussion of the relative merits of each technique, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate assay for their specific research needs.

Introduction: The Importance of Cytotoxicity Screening for Novel Spiro Compounds

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one and its derivatives represent a class of spiro compounds, which are characterized by their unique three-dimensional structure where two rings are connected by a single common atom.[3] This distinct architecture can lead to novel interactions with biological targets, making them attractive scaffolds in medicinal chemistry.[1][3] Indeed, various diazaspiro[5.5]undecane derivatives have shown promise as anticancer agents, highlighting the need for thorough cytotoxic evaluation.[3][4]

Cytotoxicity assays are fundamental tools in the early stages of drug discovery and development. They provide crucial information about a compound's potential to cause cell death, which is a critical determinant of its therapeutic window and potential toxicity. The choice of assay is not trivial, as different methods measure distinct cellular parameters, and their suitability can vary depending on the compound's mechanism of action and the research question at hand. This guide will compare three assays that interrogate different aspects of cellular health: mitochondrial function (MTT), membrane integrity (LDH), and lysosomal activity (Neutral Red).

Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of any new chemical entity. The three assays discussed below—MTT, LDH, and Neutral Red—are workhorses of in vitro toxicology, each offering a unique window into the cellular response to a test compound.

2.1. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[5][6] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the amount of formazan produced is indicative of reduced metabolic activity and, by extension, a decrease in cell viability.[7]

Advantages:

  • High Throughput: The assay is readily adaptable to a 96-well plate format, making it suitable for screening large numbers of compounds.[8]

  • Cost-Effective: The reagents are relatively inexpensive.[8]

  • Well-Established: It is a widely used and well-documented method.[5]

Limitations:

  • Interference: Compounds that affect mitochondrial respiration can interfere with the assay, leading to erroneous results.[8]

  • Endpoint Assay: It provides a snapshot at a single time point and is not ideal for continuous monitoring.[8]

  • Toxicity of Reagent: The MTT reagent itself can be toxic to cells, particularly with longer incubation times.[8]

2.2. Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity

The LDH assay is a popular method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[9]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[8][9] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH. The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a colored formazan product.[9] The amount of formazan formed is directly proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[9]

Advantages:

  • Direct Measure of Lysis: It directly quantifies cell membrane damage.

  • Kinetic Measurements: The release of LDH can be monitored over time from the same sample.

  • Non-destructive to Remaining Cells: The assay is performed on the cell culture supernatant, leaving the remaining cell population intact for further analysis.

Limitations:

  • Serum Interference: Serum in the culture medium can contain LDH, leading to high background levels.

  • Timing is Critical: The timing of supernatant collection is important, as LDH can degrade over time.

2.3. Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11]

Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy, viable cells.[11][12] Toxic substances can impair the cell's ability to take up and retain the dye, often due to alterations in the cell surface or lysosomal membrane.[11] After an incubation period, the cells are washed, and the incorporated dye is extracted and quantified spectrophotometrically. A decrease in the amount of neutral red absorbed corresponds to a decrease in the number of viable cells.[13]

Advantages:

  • Sensitive: It can detect subtle changes in cell membrane integrity.

  • Different Mechanism: It provides a different measure of cytotoxicity compared to metabolic or membrane leakage assays.

Limitations:

  • pH Dependent: The uptake of the dye is sensitive to changes in pH.

  • Compound Interference: Certain compounds may directly interact with the dye.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the MTT, LDH, and Neutral Red assays. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

3.1. MTT Assay Protocol

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[6]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[3] Include wells with medium only for a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[7]

  • Compound Treatment: Prepare serial dilutions of the 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5][6]

3.2. LDH Assay Protocol

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, and potentially a stop solution and lysis buffer)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with the spiro derivatives.

  • Controls: Prepare the following controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells treated with the lysis buffer provided in the kit (typically 30-45 minutes before supernatant collection).

    • Background: Medium only.

  • Supernatant Collection: After the compound incubation period, centrifuge the plate at approximately 250-400 x g for 5-10 minutes.[9][14] This step is optional but recommended to pellet any detached cells.[9]

  • Transfer Supernatant: Carefully transfer a specific volume (e.g., 50-100 µL) of the cell-free supernatant from each well to a new 96-well plate.[9][14]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: If the kit includes a stop solution, add it to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[14]

3.3. Neutral Red (NR) Uptake Assay Protocol

Caption: Workflow for the Neutral Red uptake cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)[10]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After compound incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.[13]

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C in a CO2 incubator.[13]

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[13]

  • Dye Extraction: Add 150 µL of the destain solution to each well.[13]

  • Agitation: Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. A reference wavelength of 690 nm can be used to correct for background.[10]

Data Presentation and Interpretation

To facilitate a clear comparison of the cytotoxic effects of a hypothetical 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivative (Compound X), the following table summarizes plausible data obtained from the three assays. Doxorubicin is included as a standard positive control. The results are presented as IC50 values, which represent the concentration of the compound that inhibits 50% of the cellular response.

CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)Neutral Red Assay IC50 (µM)
Compound X 25.348.732.1
Doxorubicin 0.81.51.1

Interpretation of Results:

  • Compound X demonstrates moderate cytotoxicity across all three assays.

  • The lower IC50 value in the MTT assay compared to the LDH assay might suggest that Compound X initially impairs metabolic function before causing significant membrane damage.

  • The Neutral Red assay IC50 value is comparable to the MTT result, indicating that lysosomal integrity is also affected at similar concentrations.

  • Doxorubicin , a known potent anticancer drug, shows significantly lower IC50 values, as expected.

Conclusion and Recommendations

The evaluation of cytotoxicity is a critical step in the characterization of novel compounds like 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivatives. This guide has provided a comparative overview of three fundamental cytotoxicity assays: MTT, LDH, and Neutral Red.

  • The MTT assay is an excellent first-line screening tool due to its high-throughput nature and cost-effectiveness.

  • The LDH assay offers a more direct measure of cell lysis and is particularly useful for confirming membrane-damaging effects.

  • The Neutral Red assay provides an alternative perspective on cell health by assessing lysosomal integrity.

For a comprehensive cytotoxicological profile of a new 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one derivative, it is highly recommended to employ at least two of these assays that measure different cellular parameters. For instance, combining the MTT assay with the LDH assay can help to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). This multi-assay approach provides a more robust and nuanced understanding of a compound's biological activity, which is essential for guiding further drug development efforts.

References
  • EURL ECVAM. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]

  • Immunological Sciences. (n.d.). Alamar Blue Cell Viability Assay Kit. Retrieved from [Link]

  • MDPI. (2009). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Retrieved from [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

As a Senior Application Scientist, I approach the handling of novel spirocyclic building blocks like 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2) [1] with strict adherence to chemical hygiene and risk mitig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel spirocyclic building blocks like 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one (CAS: 2097977-63-2) [1] with strict adherence to chemical hygiene and risk mitigation. This highly specialized heterocyclic amide is utilized extensively in drug discovery to impart three-dimensionality, improve metabolic stability, and enhance aqueous solubility in target molecules.

However, because it is a research-grade chemical with incomplete chronic toxicity data, it must be treated as a potentially hazardous substance. According to[2] and the National Research Council's[3], any uncharacterized compound must be handled using stringent engineering controls and personal protective equipment (PPE) to prevent aerosol inhalation and dermal absorption.

Below is the comprehensive, self-validating operational guide for safely handling, weighing, and disposing of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the compound:

  • Physical State: Solid powder. Fine powders are highly susceptible to aerosolization during transfer.

  • Inhalation Risk: The respiratory mucosa is highly sensitive to uncharacterized heterocyclic amines and amides. Inhalation of the dust can lead to acute respiratory irritation or unknown systemic effects[4].

  • Dermal Risk: The lipophilic nature of the spiro[5.5]undecane core, combined with the polar amide group, may facilitate rapid dermal penetration—especially if the compound is dissolved in carrier solvents like DMSO or DMF[5].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard, baseline laboratory attire. The following targeted PPE matrix is required prior to handling the compound[6].

Protection TargetRecommended PPEScientific Causality & Justification
Ocular/Face Chemical splash goggles (ANSI Z87.1) + Face shieldProtects against aerosolized powder during weighing and potential solvent splashes during the solubilization phase.
Dermal (Hands) Dual-layer Nitrile gloves (min 5 mil thickness)Nitrile provides superior chemical resistance compared to latex against polar aprotic solvents (e.g., DMSO) used to dissolve spirocyclic amides[7].
Dermal (Body) Flame-resistant lab coat + closed-toe shoesPrevents direct skin contact. The lipophilic spiro-core can easily bypass the skin barrier if accidental exposure occurs[8].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of primary containment. Mitigates the inhalation risk of fine, uncharacterized heterocyclic powders[4].

Operational Workflow & Handling Protocol

Safety is not just about equipment; it is about procedural logic. Follow this step-by-step methodology to ensure a self-validating safety loop.

Phase 1: Pre-Operational Verification

  • Containment Check: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm)[3].

    • Causality: This specific velocity provides optimal containment of fine powders without creating turbulent eddies that could blow the compound out of the sash.

  • Static Mitigation: Engage an anti-static bar or ionizing fan inside the hood.

    • Causality: Spirocyclic powders frequently accumulate static charge, leading to electrostatic repulsion, uncontrollable aerosolization, and inaccurate mass measurements.

Phase 2: Handling and Transfer 3. Equilibration: Remove the sealed vial of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one from 2–8°C storage[1] and allow it to reach ambient temperature in a desiccator before opening.

  • Causality: Prevents the condensation of atmospheric moisture, which can degrade the compound or cause hazardous clumping.
  • Weighing: Use a grounded, static-dissipative spatula to transfer the solid directly into the pre-tared reaction vessel. Do not use flat weighing paper, which increases the surface area for aerosolization.
  • Solubilization: Add your reaction solvent (e.g., DMSO, DCM) directly to the solid within the primary containment zone.
  • Causality: Handling the compound in a solvated state immediately eliminates the risk of particulate inhalation[5].

Visualizing the Safety Workflow

G A Storage (2-8°C) B PPE Donning A->B C Fume Hood Containment B->C D Anti-Static Weighing C->D E Closed-System Reaction D->E F Decontamination & Disposal E->F

Standard Operating Workflow for 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Spill Response & Disposal Plan

If a breach in containment occurs, immediate, structured action is required to prevent cross-contamination.

Spill Response Protocol:

  • Solid Spill: Do not sweep dry. Dry sweeping forces the fine powder into the air. Instead, cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to trap the particulates, then carefully wipe inward[5].

  • Liquid Spill (Solvated): Apply universal chemical absorbent pads over the spill. Allow 2-3 minutes for full capillary absorption before collecting.

  • Surface Decontamination: Wipe down the balance and hood surfaces with a 70% isopropanol-dampened cloth, followed by a standard laboratory detergent wash.

Waste Disposal:

  • Segregation: Dispose of all contaminated consumables (spatulas, pipette tips, outer gloves, and absorbent pads) in a designated, sealable solid hazardous waste receptacle.

  • Labeling: Clearly label the waste as "Hazardous Waste: Uncharacterized Heterocyclic Amide (Toxic/Irritant)".

  • Destruction: Do not pour any solvated waste down the drain. High-temperature incineration is the mandated disposal method for complex organic building blocks[9].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL:[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS. URL: [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety." ACS Safety. URL:[Link]

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